Carbetocin acetate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C47H73N11O14S |
|---|---|
分子量 |
1048.2 g/mol |
IUPAC 名称 |
acetic acid;(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(3R,9S,12S)-6-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-12-[(2S)-butan-2-yl]-15-[(4-methoxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C45H69N11O12S.C2H4O2/c1-6-25(4)38-44(66)51-28(15-16-34(46)57)40(62)52-31(21-35(47)58)41(63)54-32(23-69-18-8-10-37(60)50-30(42(64)55-38)20-26-11-13-27(68-5)14-12-26)45(67)56-17-7-9-33(56)43(65)53-29(19-24(2)3)39(61)49-22-36(48)59;1-2(3)4/h11-14,24-25,28-33,38H,6-10,15-23H2,1-5H3,(H2,46,57)(H2,47,58)(H2,48,59)(H,49,61)(H,50,60)(H,51,66)(H,52,62)(H,53,65)(H,54,63)(H,55,64);1H3,(H,3,4)/t25-,28-,29-,30?,31?,32-,33-,38-;/m0./s1 |
InChI 键 |
AWSBRHKQUFVWPU-YSSDNQJYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Carbetocin: A Selective Oxytocin Receptor Agonist for Advanced Uterine Tone Management
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Carbetocin (B549339), a long-acting synthetic analogue of oxytocin (B344502), represents a significant advancement in the management of uterine tone, primarily for the prevention of postpartum hemorrhage (PPH).[1][2] Its distinct pharmacological profile, characterized by high selectivity for the oxytocin receptor (OTR) and a unique signaling signature, differentiates it from endogenous oxytocin and offers several clinical advantages.[3][4] This technical guide provides a comprehensive overview of the molecular pharmacology of Carbetocin, its receptor interaction, downstream signaling pathways, and detailed experimental protocols for its characterization. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
Postpartum hemorrhage remains a leading cause of maternal mortality worldwide.[2] Uterine atony, the inability of the uterus to contract after childbirth, is the primary cause of PPH.[5] Oxytocin, the first-line therapy, is effective but possesses a short half-life, often necessitating prolonged intravenous infusion.[2] Carbetocin was developed to overcome this limitation, offering a prolonged duration of action with a single administration.[5][6]
Structurally, Carbetocin is an octapeptide analogue of oxytocin with modifications that confer enhanced stability and a longer half-life.[6] These modifications include the replacement of the N-terminal amino group of cysteine with a hydrogen atom, a thio-ether bond instead of a disulfide bond, and a methyloxyl group on the tyrosine residue.[6] These changes make Carbetocin more resistant to enzymatic degradation.[6]
This guide delves into the core aspects of Carbetocin's pharmacology, providing the detailed technical information required for advanced research and development.
Molecular Pharmacology and Receptor Selectivity
Carbetocin exerts its therapeutic effect by acting as a selective agonist at oxytocin receptors (OTR), which are Class A G-protein coupled receptors (GPCRs).[1][7] A key feature of Carbetocin's pharmacology is its high selectivity for the OTR over the structurally related vasopressin receptors (V1aR, V1bR, and V2R).[1][3][4] While oxytocin can activate V1a and V1b receptors, Carbetocin shows negligible agonistic activity at these subtypes and may even act as a competitive antagonist.[3][4] This selectivity is clinically significant as activation of vasopressin receptors can lead to undesirable cardiovascular side effects.[8]
Receptor Binding Affinity
Quantitative binding assays have demonstrated Carbetocin's high affinity for the human OTR. While its affinity is approximately 10-fold lower than that of oxytocin, it is still in the nanomolar range, indicating potent binding.[1][3] In contrast, its affinity for vasopressin receptors is significantly lower.[9]
Table 1: Receptor Binding Affinities (Ki) of Carbetocin and Oxytocin
| Ligand | Receptor | Species | Ki (nM) | Reference |
| Carbetocin | Oxytocin Receptor (OTR) | Human | 7.0 | [3][10][11] |
| Oxytocin | Oxytocin Receptor (OTR) | Human | 0.71 | [3] |
| Carbetocin | Vasopressin V1a Receptor (V1aR) | Rat | 7.24 ± 0.29 | [9] |
| Carbetocin | Vasopressin V1b Receptor (V1bR) | - | - | [3][4] |
| Carbetocin | Vasopressin V2 Receptor (V2R) | Rat | 61.3 ± 14.6 | [9] |
Note: Data for V1bR affinity was not consistently quantified in the reviewed literature, but functional assays show no activation.[3][4]
Functional Potency
Functional assays confirm Carbetocin's agonistic activity at the OTR. Its potency (EC50) for Gq protein activation is higher than that of oxytocin, consistent with its lower binding affinity.[3][9] Importantly, Carbetocin acts as a partial agonist for OTR/Gq coupling, with a maximal effect that is approximately 50% of that induced by oxytocin.[3][9]
Table 2: Functional Potency (EC50) of Carbetocin and Oxytocin
| Ligand | Pathway | EC50 (nM) | Maximal Effect (% of Oxytocin) | Reference |
| Carbetocin | OTR/Gq Activation | 48.8 ± 16.09 | ~45-50% | [3][9] |
| Oxytocin | OTR/Gq Activation | 9.7 ± 4.43 | 100% | [3] |
| Carbetocin | Myometrial Contraction | 48.0 ± 8.20 | ~50% | [9] |
| Oxytocin | Myometrial Contraction | 5.62 ± 1.22 | 100% | [9] |
Signaling Pathways
The intracellular signaling cascades initiated by Carbetocin binding to the OTR are crucial to its pharmacological effects. Carbetocin exhibits functional selectivity, preferentially activating the Gαq pathway while having minimal to no engagement with other G-protein subtypes or the β-arrestin pathway.[3][4]
Gq Protein-Coupled Signaling
The canonical signaling pathway for Carbetocin at the OTR involves the activation of the Gαq subunit of the heterotrimeric G-protein complex.[1][3]
-
Activation: Carbetocin binding to the OTR induces a conformational change, leading to the activation of Gαq.
-
PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).
-
Uterine Contraction: The increase in intracellular Ca2+ activates calmodulin and myosin light-chain kinase, leading to myometrial contraction.
References
- 1. benchchem.com [benchchem.com]
- 2. Carbetocin Versus Oxytocin in the Prevention of Post Partum Haemorrhage (PPH) in Women Undergoing Caesarean Sections for Placenta Previa: A Randomised Controlled Trial [ctv.veeva.com]
- 3. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β-Arrestin-Independent Internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbetocin versus oxytocin in caesarean section with high risk of post-partum haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbetocin: Pharmacology and Adverse Effects_Chemicalbook [chemicalbook.com]
- 7. Carbetocin - Wikipedia [en.wikipedia.org]
- 8. Cardiovascular effects of oxytocin and carbetocin at cesarean section. A prospective double-blind randomized study using noninvasive pulse wave analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abmole.com [abmole.com]
- 11. Carbetocin | Oxytocin receptor agonist | Probechem Biochemicals [probechem.com]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Carbetocin Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbetocin acetate (B1210297) is a long-acting synthetic octapeptide analogue of the neurohypophysial hormone oxytocin (B344502). It is primarily utilized in obstetric medicine to prevent postpartum hemorrhage by inducing uterine contractions. This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed methodology for the solid-phase synthesis of Carbetocin acetate. Furthermore, it elucidates the key signaling pathway initiated by Carbetocin's interaction with the oxytocin receptor, offering a molecular understanding of its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and peptide synthesis.
Chemical Structure and Properties
Carbetocin is a structural analogue of oxytocin and is characterized by a disulfide bond replacement with a thioether linkage and a methylation at the tyrosine residue, which contribute to its longer half-life and increased stability. The acetate salt form is the common pharmaceutical presentation.
Below is a summary of the key chemical and physical properties of this compound:
| Property | Value |
| IUPAC Name | (S)-1-((3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-12-((S)-sec-butyl)-15-(4-methoxybenzyl)-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentaazacycloicosane-3-carbonyl)-N-((S)-1-((2-amino-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)pyrrolidine-2-carboxamide acetate[1] |
| Synonyms | This compound, Deamino-2-O-Methyltyrosine-1-carbaoxytocin, Duratocin, Pabal[2] |
| CAS Number | 1631754-28-3 (acetate salt); 37025-55-1 (free base)[1][3][4][5][6] |
| Molecular Formula | C47H73N11O14S[1][3] |
| Molecular Weight | 1048.21 g/mol [3] |
| Appearance | White to beige powder[2] |
| Solubility | Soluble in water (10 mg/mL) and DMSO (>100 mg/mL)[3]. |
| Melting Point | 140 - 160°C[2] |
Chemical Structure Diagram
Synthesis of this compound
The synthesis of Carbetocin is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid resin support.
Synthesis Workflow Diagram
Experimental Protocol: Solid-Phase Synthesis of this compound
This protocol is a consolidated representation based on methodologies described in various patents. Specific reagents and reaction times may require optimization.
Materials and Reagents:
-
Rink Amide AM Resin (substitution: 0.2-0.9 mmol/g)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Fmoc-protected amino acids: Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ile-OH, Fmoc-Tyr(Me)-OH
-
4-(Bromomethyl)butyric acid
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Acetic acid
Procedure:
-
Resin Swelling: Swell the Rink Amide AM resin in DMF for at least 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Glycine):
-
Activate Fmoc-Gly-OH by dissolving it with HOBt and DIC in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours at room temperature.
-
Monitor the reaction completion using a ninhydrin (B49086) test.
-
Wash the resin with DMF and DCM.
-
-
Sequential Amino Acid Coupling: Repeat the deprotection and coupling steps for the remaining amino acids in the following order: Leu, Pro, Cys(Trt), Asn(Trt), Gln(Trt), Ile, Tyr(Me).
-
N-terminal Modification: After the final amino acid coupling and deprotection, couple 4-(bromomethyl)butyric acid to the N-terminus of the peptide chain using HOBt/DIC as the coupling reagents.
-
On-Resin Cyclization:
-
Selectively deprotect the cysteine side chain.
-
Perform the intramolecular cyclization on the solid support by treating the resin with a suitable base (e.g., DIEA) in DMF. This step forms the thioether bond.
-
-
Cleavage and Global Deprotection:
-
Wash the resin thoroughly and dry it.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours to cleave the peptide from the resin and remove the remaining side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the crude Carbetocin.
-
-
Purification:
-
Precipitate the crude peptide with cold diethyl ether and centrifuge to collect the pellet.
-
Dissolve the crude peptide in a minimal amount of aqueous acetic acid.
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure Carbetocin.
-
-
Lyophilization: Combine the pure fractions and lyophilize to obtain Carbetocin as a white, fluffy powder.
-
Salt Conversion (Acetate): The purified peptide is typically obtained as a TFA salt from the HPLC purification. Conversion to the acetate salt can be achieved by ion-exchange chromatography or by repeated dissolution in dilute acetic acid and lyophilization.
Quantitative Data from Synthesis
| Parameter | Typical Value/Range | Reference |
| Resin Substitution | 0.2 - 0.9 mmol/g | [4] |
| Coupling Efficiency | >99.5% | Monitored by ninhydrin test. |
| Crude Peptide Purity | ~90% | Can be assessed by analytical RP-HPLC. |
| Final Product Purity | >99.0% | Achieved after RP-HPLC purification. |
| Overall Yield | >35% | Varies depending on the scale and specific conditions. |
Signaling Pathway and Mechanism of Action
Carbetocin exerts its physiological effects by acting as an agonist at the oxytocin receptor (OXTR), a member of the G-protein coupled receptor (GPCR) family. The primary signaling cascade initiated by Carbetocin binding to the OXTR is through the Gαq protein pathway.
Carbetocin Signaling Pathway Diagram
Detailed Steps of the Signaling Pathway:
-
Receptor Binding: Carbetocin binds to the extracellular domain of the oxytocin receptor (OXTR), a seven-transmembrane domain GPCR.[7]
-
G-Protein Activation: This binding induces a conformational change in the OXTR, leading to the activation of the associated heterotrimeric G-protein, specifically the Gαq subunit, by promoting the exchange of GDP for GTP.[3][4]
-
Phospholipase C (PLC) Activation: The activated Gαq subunit then stimulates the membrane-bound enzyme phospholipase C (PLC).[2]
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]
-
Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum. This binding triggers the release of stored calcium ions (Ca²⁺) into the cytoplasm, leading to a rapid increase in intracellular Ca²⁺ concentration.[2]
-
Protein Kinase C (PKC) Activation: DAG remains in the cell membrane and, in conjunction with the elevated intracellular Ca²⁺ levels, activates Protein Kinase C (PKC).[2]
-
Cellular Response: Activated PKC phosphorylates a variety of downstream target proteins, which ultimately leads to the physiological response, most notably the contraction of uterine smooth muscle.[2] This increase in uterine tone and contractility is the basis for Carbetocin's therapeutic effect in preventing postpartum hemorrhage.
Conclusion
This compound is a vital therapeutic agent in modern obstetrics. Its enhanced stability and prolonged duration of action compared to endogenous oxytocin are direct consequences of its specific chemical modifications. The solid-phase synthesis of Carbetocin, while complex, allows for the efficient and high-purity production of this important peptide therapeutic. A thorough understanding of its chemical structure, synthesis, and the Gαq-mediated signaling pathway is crucial for its effective clinical application and for the development of future analogues with improved pharmacological profiles. This guide provides a foundational resource for professionals engaged in the research and development of peptide-based therapeutics.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 4. Oxytocin receptor - Wikipedia [en.wikipedia.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. go.drugbank.com [go.drugbank.com]
Carbetocin Acetate: A Long-Acting Oxytocin Analogue for Uterine Atony
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Carbetocin (B549339) acetate (B1210297), a synthetic analogue of the human hormone oxytocin (B344502), represents a significant advancement in the prevention of uterine atony and postpartum hemorrhage (PPH). Its modified chemical structure confers a considerably longer half-life and greater thermal stability compared to endogenous oxytocin, offering distinct clinical advantages. This technical guide provides a comprehensive overview of the molecular pharmacology, mechanism of action, pharmacokinetics, and clinical application of carbetocin acetate. Detailed summaries of quantitative data, experimental protocols for its characterization, and visualizations of its signaling pathways are presented to serve as a resource for researchers, scientists, and professionals involved in drug development.
Introduction
Postpartum hemorrhage remains a leading cause of maternal morbidity and mortality worldwide. Uterine atony, the failure of the uterus to contract adequately after childbirth, is the most common cause. Oxytocin, a neuropeptide hormone, is the standard-of-care uterotonic agent used to prevent and treat PPH. However, its short half-life necessitates continuous intravenous infusion to maintain uterine contractions. Carbetocin, a long-acting synthetic octapeptide analogue of oxytocin, was developed to overcome this limitation. A single administration of carbetocin can provide sustained uterine contractility, reducing the need for additional uterotonic agents. This guide delves into the core scientific principles underlying the action of this compound.
Molecular Pharmacology and Mechanism of Action
Carbetocin exerts its pharmacological effects primarily through its interaction with the oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) family.
Receptor Binding and Selectivity
Carbetocin is a potent agonist of the OTR. Its binding affinity for the OTR is comparable to that of oxytocin, though some studies report a slightly lower affinity for carbetocin. A key distinguishing feature of carbetocin is its selectivity profile. While oxytocin can also bind to and activate vasopressin V1a and V1b receptors, carbetocin demonstrates high selectivity for the OTR and does not cause significant activation of these vasopressin receptor subtypes. In fact, it can act as a competitive antagonist at vasopressin receptors. This selectivity may contribute to a more favorable side-effect profile, particularly concerning cardiovascular effects.
Signaling Pathways
The canonical signaling pathway initiated by carbetocin binding to the OTR is through the Gαq subunit of the heterotrimeric G-protein complex. This activation leads to a cascade of intracellular events culminating in uterine smooth muscle contraction.
-
Gq Protein Activation: Binding of carbetocin to the OTR induces a conformational change, leading to the activation of the Gαq subunit.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C.
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: The elevated intracellular Ca2+ levels, along with DAG, activate Protein Kinase C (PKC), which then phosphorylates various downstream targets, ultimately leading to smooth muscle contraction.
Carbetocin is considered a biased agonist at the OTR. While it potently activates the Gq-mediated pathway responsible for uterine contraction, it does not significantly recruit β-arrestin. This is in contrast to oxytocin, which promotes the recruitment of β-arrestin, leading to receptor desensitization and internalization. The lack of β-arrestin recruitment by carbetocin may contribute to its prolonged duration of action.
Caption: Carbetocin activates the OTR, leading to Gq protein-mediated uterine contraction.
Caption: Workflow for determining the in vitro uterotonic activity of carbetocin.
Quantitative Data Summary
The following tables summarize key quantitative parameters for carbetocin and oxytocin, providing a basis for their comparative pharmacology.
Table 1: Receptor Binding Affinity (Ki) and Functional Potency (EC50)
| Ligand | Receptor | Binding Affinity (Ki) (nM) | Functional Potency (EC50) (nM) |
| Carbetocin | Oxytocin Receptor (OTR) | ~7.0 | ~48.0 |
| Vasopressin V1a Receptor | ~7.24 | No significant activation | |
| Vasopressin V2 Receptor | ~61.3 | No significant activation | |
| Oxytocin | Oxytocin Receptor (OTR) | ~0.71 | ~5.62 - 9.7 |
Note: Values are approximate and can vary depending on the experimental system and conditions. Data compiled from multiple sources.
Table 2: Pharmacokinetic Properties
| Parameter | Carbetocin | Oxytocin |
| Half-life | ~40 minutes | ~4-10 minutes |
| Onset of Action (IV) | < 2 minutes | Rapid |
| Duration of Action | ~1-2 hours | Short |
| Bioavailability (IM) | ~80% | N/A (typically IV) |
Note: Pharmacokinetic parameters can be influenced by the route of administration and individual patient factors.
Table 3: Clinical Efficacy in Postpartum Hemorrhage Prevention (Caesarean Section)
| Outcome | Carbetocin (100 µg IV) | Oxytocin (IV infusion) | Risk Ratio (RR) [95% CI] |
| Need for Additional Uterotonics | Lower | Higher | 0.62 [0.44 to 0.88] |
| Need for Uterine Massage | Lower | Higher | 0.54 [0.37 to 0.79] |
Data from a meta-analysis of randomized controlled trials.
Experimental Protocols
The characterization of carbetocin's pharmacological profile relies on a suite of in vitro and ex vivo assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay for Receptor Affinity Determination
Objective: To determine the binding affinity (Ki) of carbetocin for the oxytocin receptor.
Materials:
-
Cell membranes expressing the human oxytocin receptor.
-
Radiolabeled oxytocin (e.g., [³H]-oxytocin).
-
Unlabeled carbetocin and oxytocin.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the OTR in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add a fixed concentration of radiolabeled oxytocin to each well.
-
Competition Binding: Add increasing concentrations of unlabeled carbetocin (or oxytocin for a standard curve) to the wells.
-
Incubation: Add the prepared cell membranes to each well and incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vitro Uterine Muscle Strip Contraction Assay
Objective: To assess the functional potency and efficacy of carbetocin in inducing uterine muscle contraction.
Materials:
-
Myometrial tissue strips obtained from biopsies during caesarean sections.
-
Organ bath system with force-displacement transducers.
-
Krebs-Henseleit physiological salt solution.
-
Carbetocin and oxytocin solutions of known concentrations.
-
Gas mixture (95% O₂ / 5% CO₂).
Procedure:
-
Tissue Preparation: Dissect myometrial tissue into uniform strips (e.g., 2 x 2 x 10 mm).
-
Mounting: Mount the tissue strips in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed.
-
Equilibration: Allow the tissue to equilibrate under a resting tension (e.g., 1-2 g) for a period (e.g., 60-90 minutes) until stable spontaneous contractions are observed.
-
Drug Administration: Add carbetocin in a cumulative, concentration-dependent manner to the organ baths.
-
Contraction Measurement: Record the isometric contractions using the force-displacement transducers. Measure the amplitude and frequency of contractions.
-
Data Analysis: Construct a concentration-response curve by plotting the increase in contractile force against the logarithm of the carbetocin concentration. Determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal contractile response).
Intracellular Calcium Mobilization Assay
Objective: To measure the ability of carbetocin to induce an increase in intracellular calcium concentration in cells expressing the oxytocin receptor.
Materials:
-
Cell line stably expressing the human oxytocin receptor (e.g., CHO-K1, HEK293).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Carbetocin and oxytocin solutions.
-
Fluorescence plate reader or fluorescence microscope.
Procedure:
-
Cell Culture: Culture the cells in appropriate media until they reach a suitable confluency.
-
Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye for a specific time (e.g., 30-60 minutes) at 37°C.
-
Washing: Wash the cells with buffer to remove excess dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Stimulation: Add carbetocin at various concentrations to the cells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time.
-
Data Analysis: Quantify the increase in intracellular calcium concentration by analyzing the change in fluorescence. Plot the response against the logarithm of the carbetocin concentration to determine the EC50.
Conclusion
This compound is a valuable long-acting oxytocin analogue with a well-defined pharmacological profile. Its high selectivity for the oxytocin receptor, coupled with its unique signaling properties as a biased agonist, contributes to its sustained uterotonic effect and favorable clinical profile in the prevention of postpartum hemorrhage. The quantitative data and experimental methodologies presented in this guide provide a foundational resource for further research and development in the field of uterotonic agents and GPCR pharmacology. The continued investigation into the nuanced molecular mechanisms of carbetocin and similar compounds holds promise for the development of even more effective and safer therapies to improve maternal health outcomes globally.
Carbetocin Acetate and Gq Protein-Coupled Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbetocin (B549339) acetate (B1210297), a long-acting synthetic analogue of the neuropeptide oxytocin (B344502), is a critical therapeutic agent primarily utilized for the prevention of postpartum hemorrhage. Its mechanism of action is centered on its agonistic activity at the oxytocin receptor (OTR), a member of the G protein-coupled receptor (GPCR) superfamily. The OTR predominantly couples to the Gq class of G proteins, initiating a well-defined signaling cascade that culminates in uterine muscle contraction. This technical guide provides an in-depth exploration of carbetocin acetate's role in Gq protein-coupled receptor signaling, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved pathways and workflows.
Introduction
This compound is a structural analogue of oxytocin, engineered for enhanced stability and a longer duration of action.[1][2] It is a potent uterotonic agent, binding to and activating oxytocin receptors expressed on the smooth muscle of the uterus.[3][4] The oxytocin receptor is a class A GPCR that primarily couples to the Gq/11 family of G proteins.[5][6] This interaction triggers a cascade of intracellular events, making the OTR-Gq pathway a key target for therapeutic intervention in obstetric and other medical contexts. Understanding the precise molecular interactions and downstream consequences of this compound's engagement with this signaling pathway is paramount for optimizing its clinical use and for the development of novel therapeutics targeting the oxytocin system.
The Gq Protein-Coupled Receptor Signaling Pathway
The canonical Gq signaling pathway is a fundamental mechanism for cellular communication, activated by a wide array of hormones and neurotransmitters. Upon agonist binding, the GPCR undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gq protein.[7][8] This leads to the dissociation of the Gαq-GTP subunit from the Gβγ dimer.
The activated Gαq-GTP subunit then binds to and activates phospholipase C-β (PLCβ).[7][9] PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8]
IP3, a soluble molecule, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, which are ligand-gated calcium channels.[10][11] This binding event triggers the release of stored calcium ions (Ca2+) into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.[2][12]
Simultaneously, the membrane-bound DAG, in concert with the elevated intracellular calcium, activates protein kinase C (PKC).[9] The increased intracellular calcium and the activation of PKC lead to a variety of downstream cellular responses, which in the context of uterine smooth muscle cells, results in contraction.[13][14]
Quantitative Analysis of this compound's Interaction with the Oxytocin Receptor
The interaction of this compound with the oxytocin receptor and its subsequent activation of the Gq signaling pathway have been quantified through various in vitro assays. These studies reveal this compound to be a potent and functionally selective agonist.
Binding Affinity
Radioligand binding assays are employed to determine the affinity of this compound for the oxytocin receptor. These experiments typically involve competing a radiolabeled ligand with unlabeled this compound for binding to cell membranes expressing the receptor. The inhibition constant (Ki) is then calculated, which represents the concentration of this compound required to occupy 50% of the receptors.
| Ligand | Receptor | Ki (nM) | Reference |
| This compound | Oxytocin Receptor | 7.1 | [15][16] |
| Oxytocin | Oxytocin Receptor | ~0.7-1.0 | [6][17] |
Functional Potency and Efficacy
The functional consequences of this compound binding are assessed through assays that measure downstream signaling events. These include G protein activation, second messenger production (IP3), and the resulting increase in intracellular calcium.
G Protein Activation: Bioluminescence Resonance Energy Transfer (BRET) assays can directly measure the activation of G proteins. In a study by Passoni et al. (2016), carbetocin was found to be a partial agonist for OTR/Gq coupling.[15][17]
| Ligand | Assay | Parameter | Value | Reference |
| This compound | BRET (Gq activation) | EC50 | 48.8 ± 16.09 nM | [17] |
| Oxytocin | BRET (Gq activation) | EC50 | 9.7 ± 4.43 nM | [17] |
| This compound | BRET (Gq activation) | Emax (% of Oxytocin) | ~45% | [17] |
Inositol Phosphate (B84403) Accumulation: The production of inositol phosphates, a direct consequence of PLCβ activation, can be quantified using methods like Homogeneous Time-Resolved Fluorescence (HTRF).
| Ligand | Assay | Parameter | Value | Reference |
| This compound | Uterine Contraction | EC50 | 48.0 ± 8.20 nM | [18] |
| Oxytocin | Uterine Contraction | EC50 | 5.62 ± 1.22 nM | [18] |
Intracellular Calcium Mobilization: The transient increase in intracellular calcium is a key indicator of Gq pathway activation and can be measured using fluorescent calcium indicators.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the interaction of this compound with the Gq signaling pathway.
Radioligand Binding Assay (Competitive)
This protocol is a generalized procedure and may require optimization for specific cell lines and equipment.
Objective: To determine the binding affinity (Ki) of this compound for the oxytocin receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the human oxytocin receptor.
-
Radioligand (e.g., [³H]-Oxytocin).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound in the binding buffer. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled oxytocin).
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Phosphate (IP1) Accumulation Assay (HTRF)
This protocol is based on the widely used IP-One HTRF assay from Cisbio.
Objective: To measure the production of IP1 as an indicator of Gq pathway activation by this compound.
Materials:
-
Cells expressing the oxytocin receptor.
-
This compound.
-
Stimulation buffer containing lithium chloride (LiCl) to inhibit IP1 degradation.[5]
-
IP-One HTRF assay kit (containing IP1-d2 and anti-IP1-cryptate).
-
HTRF-compatible plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well or 384-well plate and culture overnight.
-
Stimulation: Remove the culture medium and add stimulation buffer containing LiCl. Add varying concentrations of this compound to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.
-
Lysis and Detection: Add the HTRF reagents (IP1-d2 and anti-IP1-cryptate) to the wells.
-
Incubation: Incubate at room temperature for 60 minutes to allow the immunoassay to reach equilibrium.
-
Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the HTRF ratio and plot it against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.
Intracellular Calcium Mobilization Assay
Objective: To measure the transient increase in intracellular calcium following OTR activation by this compound.
Materials:
-
Cells expressing the oxytocin receptor.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Fluorescence plate reader with kinetic reading capabilities or a fluorescence microscope.
Procedure:
-
Cell Seeding: Seed cells on a black-walled, clear-bottom 96-well plate or on glass coverslips.
-
Dye Loading: Load the cells with the fluorescent calcium indicator dye by incubating them in a solution containing the dye for a specified time (e.g., 30-60 minutes at 37°C).
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Baseline Measurement: Measure the baseline fluorescence for a short period.
-
Stimulation: Add varying concentrations of this compound to the wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time to capture the transient calcium increase.
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the peak response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
Functional Selectivity of this compound
This compound exhibits functional selectivity, also known as biased agonism. This means that it preferentially activates one signaling pathway over another downstream of the same receptor. Studies have shown that carbetocin is a Gq-biased agonist of the oxytocin receptor.[1][8][15] It potently activates the Gq pathway, leading to uterine contractions, but does not significantly engage the β-arrestin pathway.[15] This is in contrast to the endogenous ligand, oxytocin, which activates both Gq and β-arrestin signaling. The lack of β-arrestin recruitment by carbetocin may contribute to its distinct pharmacological profile, including a reduced tendency to cause receptor desensitization.
Conclusion
This compound's therapeutic efficacy is rooted in its specific and potent activation of the Gq protein-coupled signaling pathway via the oxytocin receptor. As a functionally selective agonist, it provides a clear example of how nuanced ligand-receptor interactions can be harnessed for targeted therapeutic effects. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further investigate the molecular pharmacology of this compound and to design novel modulators of the oxytocin receptor with improved therapeutic profiles. The continued exploration of the intricate details of GPCR signaling will undoubtedly pave the way for the next generation of targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using Calcium Imaging as a Readout of GPCR Activation | Springer Nature Experiments [experiments.springernature.com]
- 4. Hemodynamic Effects of Oxytocin and Carbetocin During Elective Cesarean Section in Preeclamptic Patients Under Spinal Anesthesia: A Randomized Double-blind Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdspdb.unc.edu [pdspdb.unc.edu]
- 10. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Functional Selectivity Relationship Studies of β-arrestin-biased Dopamine D2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic potential of β-arrestin- and G protein-biased agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Carbetocin Is More Effective in Stabilizing Hemodynamic Parameters Compared to Oxytocin During Cesarean Section - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β-Arrestin-Independent Internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Calcium Imaging of GPCR Activation Using Arrays of Reverse Transfected HEK293 Cells in a Microfluidic System [mdpi.com]
- 17. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Blood-Brain Barrier Permeability of Carbetocin Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of Carbetocin (B549339) acetate's ability to cross the blood-brain barrier (BBB). It synthesizes available data on its permeability, details relevant experimental methodologies for its assessment, and illustrates the key signaling pathway it modulates within the central nervous system (CNS).
Introduction: Carbetocin Acetate (B1210297) and the CNS
Carbetocin acetate is a long-acting synthetic analogue of the neuropeptide hormone oxytocin (B344502).[1] Primarily used in clinical settings to prevent postpartum hemorrhage, its potential effects on the central nervous system have garnered increasing interest.[1] Understanding the extent to which Carbetocin penetrates the blood-brain barrier is critical for evaluating its potential as a therapeutic agent for neurological and psychiatric disorders.
While oxytocin itself does not cross the blood-brain barrier in significant amounts, the structural modifications in Carbetocin that confer its long half-life may also influence its ability to enter the brain.[2] This guide will delve into the available evidence regarding this crucial pharmacokinetic parameter.
Quantitative Data on Blood-Brain Barrier Permeability
Direct quantitative studies on the BBB permeability of this compound are limited. However, existing literature provides valuable insights. The available data suggests that Carbetocin, similar to oxytocin, has a low capacity to cross the blood-brain barrier.
| Parameter | Value | Species | Method | Reference |
| Brain Penetration | < 1.5% | Rat | Not specified | [3] |
Table 1: Quantitative Blood-Brain Barrier Permeability Data for Carbetocin
One study explicitly states that neither oxytocin nor Carbetocin readily cross the blood-brain barrier, with penetration estimated to be less than 1.5%.[3] Despite this low permeability, the same study suggests that the distinct behavioral effects observed with Carbetocin compared to oxytocin may be attributable to the small amounts that do manage to enter the brain.[3]
For comparison, the peripheral pharmacokinetics of Carbetocin are well-characterized, highlighting its extended half-life compared to oxytocin, a key feature for its clinical use in obstetrics.[1][4]
| Parameter | Value | Route of Administration | Species | Reference |
| Half-life | ~40 minutes | Intravenous | Human | [1] |
| Distribution Half-life | 5.5 ± 1.6 minutes | Intravenous (0.4 mg) | Human | [4][5] |
| Elimination Half-life | 41.0 ± 11.9 minutes | Intravenous (0.4 mg) | Human | [4][5] |
| Bioavailability | ~80% | Intramuscular | Human | [4][5] |
| Time to Peak Plasma Concentration | < 30 minutes | Intramuscular | Human | [4][5] |
Table 2: Peripheral Pharmacokinetic Parameters of Carbetocin
Experimental Protocols for Assessing BBB Permeability
In Vivo Microdialysis
In vivo microdialysis is a powerful technique for measuring unbound drug concentrations in the extracellular fluid of specific brain regions in freely moving animals. This method provides a direct measure of the pharmacologically active concentration of a compound that has crossed the BBB.
Workflow for In Vivo Microdialysis:
Workflow for in vivo microdialysis of Carbetocin.
Methodological Details:
-
Probe and Cannula: A guide cannula is stereotaxically implanted into the target brain region of the animal (e.g., rat, mouse) and secured.[6][7] After a recovery period, a microdialysis probe with a semi-permeable membrane of a specific molecular weight cutoff is inserted through the guide cannula.[6]
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[6]
-
Drug Administration: this compound is administered peripherally (e.g., intravenously or intraperitoneally).[8]
-
Sample Collection: Dialysate samples are collected at regular intervals.[6]
-
Quantification: The concentration of Carbetocin in the dialysate is quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
In Vitro Transwell BBB Model
In vitro BBB models, such as the Transwell assay, are used to assess the permeability of compounds across a monolayer of brain endothelial cells. These models are useful for higher-throughput screening and for mechanistic studies of drug transport.
Workflow for In Vitro Transwell Assay:
Workflow for in vitro Transwell BBB permeability assay.
Methodological Details:
-
Cell Culture: Brain microvascular endothelial cells (primary cells or immortalized cell lines) are cultured on a microporous membrane of a Transwell insert.[10] Co-culture with astrocytes and/or pericytes on the basolateral side can enhance the barrier properties.[10]
-
Barrier Formation: The cells are cultured until a confluent monolayer with tight junctions is formed. Barrier integrity is confirmed by measuring the transendothelial electrical resistance (TEER).[10]
-
Permeability Assay: Carbetocin is added to the apical (luminal) chamber. At various time points, samples are taken from the basolateral (abluminal) chamber.
-
Quantification and Analysis: The concentration of Carbetocin in the basolateral samples is determined by LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.
Brain Tissue Homogenate and CSF Analysis
This method involves the direct measurement of Carbetocin concentrations in brain tissue and cerebrospinal fluid (CSF) after peripheral administration.
Methodological Details:
-
Dosing: Animals are administered a defined dose of this compound.[11][12]
-
Sample Collection: At specified time points, animals are euthanized, and blood, CSF, and brain tissue are collected.[11] The brain may be perfused to remove intravascular blood.
-
Sample Preparation: Brain tissue is homogenized.[9] Both brain homogenate and CSF samples undergo protein precipitation and/or solid-phase extraction to isolate the analyte.
-
Quantification: Carbetocin concentrations are quantified by LC-MS/MS.[9]
-
Data Analysis: The brain-to-plasma and CSF-to-plasma concentration ratios are calculated to estimate BBB penetration.
Signaling Pathway of Carbetocin in the CNS
Carbetocin exerts its effects by binding to and activating oxytocin receptors (OXTR), which are G-protein coupled receptors (GPCRs). In the CNS, the activation of OXTR by Carbetocin is understood to primarily occur through the Gαq signaling pathway.
Carbetocin signaling via the Gαq pathway.
Pathway Description:
-
Receptor Binding: Carbetocin binds to the oxytocin receptor (OXTR) on the cell surface.
-
G-Protein Activation: This binding induces a conformational change in the OXTR, leading to the activation of the associated Gq protein.[2]
-
PLC Activation: The activated α-subunit of the Gq protein stimulates the enzyme phospholipase C (PLC).[2]
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.
-
PKC Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).
-
Cellular Response: The rise in intracellular Ca²⁺ and the activation of PKC lead to a cascade of downstream signaling events, ultimately resulting in various cellular responses.
Conclusion
The available evidence indicates that this compound has limited permeability across the blood-brain barrier. While the low percentage of penetration may still be sufficient to elicit central effects, further quantitative studies are necessary to fully characterize its CNS pharmacokinetics. The experimental protocols outlined in this guide provide a framework for conducting such investigations. Understanding the precise brain concentrations of Carbetocin is essential for the rational design of clinical trials exploring its potential in treating CNS disorders. The well-defined Gαq signaling pathway provides a clear target for investigating the molecular mechanisms underlying its potential central effects. Future research should focus on direct and sensitive quantification of Carbetocin in the brain and CSF to provide a more definitive understanding of its BBB permeability.
References
- 1. What is the mechanism of Carbetocin? [synapse.patsnap.com]
- 2. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of Oxytocin and its Analog, Carbetocin, on Genetic Deficits in Sensorimotor Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portal.research.lu.se [portal.research.lu.se]
- 5. Pharmacokinetics of carbetocin, a long-acting oxytocin analogue, in nonpregnant women | Semantic Scholar [semanticscholar.org]
- 6. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microdialysis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxytocin and carbetocin effects on spontaneous behavior of male rats: modulation by oxytocin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rational analysis of data from LC-MS/MS: new insights in acylcarnitines as biomarkers for brain disorders or neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigating blood–brain barrier penetration and neurotoxicity of natural products for central nervous system drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The oxytocin analogue carbetocin prevents emotional impairment and stress-induced reinstatement of opioid-seeking in morphine-abstinent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbetocin Inhibits Behavioral Sensitization to Ethanol in Male and Female Mice, Independent of Corticosterone Levels - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Carbetocin Acetate: Molecular Properties, Signaling, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Carbetocin acetate (B1210297), a long-acting synthetic analogue of oxytocin (B344502). The document details its fundamental molecular characteristics, explores its mechanism of action through specific signaling pathways, and furnishes detailed experimental protocols for its characterization.
Core Molecular and Chemical Properties
Carbetocin is a synthetic nonapeptide analogue of oxytocin. It is commercially available as Carbetocin acetate, and it is crucial to distinguish between the acetate salt and the free base when considering its molecular properties. The presence of the acetate counter-ion alters the molecular weight and formula.
| Property | This compound | Carbetocin (Free Base) |
| Molecular Formula | C47H73N11O14S[1] | C45H69N11O12S[2] |
| Molecular Weight | 1048.22 g/mol [1] | 988.16 g/mol [2] |
| CAS Number | 1631754-28-3[1] | 37025-55-1[2] |
Mechanism of Action and Receptor Selectivity
Carbetocin exerts its physiological effects primarily through its interaction with the oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) superfamily.[3] Like endogenous oxytocin, Carbetocin binding to the OTR on uterine smooth muscle cells initiates a signaling cascade that leads to myometrial contractions.[3] This action is fundamental to its clinical use in preventing postpartum hemorrhage.
An important pharmacological characteristic of Carbetocin is its functional selectivity. While oxytocin can activate various G-protein subtypes, Carbetocin selectively activates the Gq signaling pathway.[4][5][6] Furthermore, unlike oxytocin, Carbetocin does not significantly promote the recruitment of β-arrestin, a protein involved in receptor desensitization and internalization.[4][5] This biased agonism may contribute to its prolonged duration of action.
Signaling Pathway of Carbetocin at the Oxytocin Receptor
Quantitative Pharmacological Data
The binding affinity and functional potency of Carbetocin have been determined in various in vitro studies. The following table summarizes key quantitative parameters.
| Parameter | Value | Species/Tissue | Reference |
| Ki (OTR) | 7.1 nM | Not specified | [7] |
| Kd (OTR) | 1.96 nM | Rat | [8] |
| EC50 (Uterine Contraction) | 48 nM | Rat | [8] |
| pA2 (vs. Oxytocin) | 8.21 | Rat | [8] |
| Ki (V2 Receptor) | 61.3 nM | Rat | [8] |
Experimental Protocols
Receptor-Ligand Binding and Signaling Assays (BRET)
Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to study protein-protein interactions in live cells, making it ideal for characterizing GPCR signaling.
Objective: To determine the binding affinity and functional selectivity of Carbetocin at the oxytocin receptor.
Methodology:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cells are transiently co-transfected with plasmids encoding for:
-
OTR fused to a Renilla luciferase (RLuc) donor.
-
A fluorescent acceptor protein, such as YFP, fused to a signaling partner (e.g., Gαq subunit or β-arrestin).
-
-
-
BRET Assay:
-
Transfected cells are plated in a 96-well microplate.
-
The cells are washed with a suitable assay buffer (e.g., HBSS).
-
The luciferase substrate (e.g., coelenterazine (B1669285) h) is added to each well.
-
Increasing concentrations of Carbetocin are added to the wells.
-
The plate is read using a microplate reader capable of detecting both the donor and acceptor emission wavelengths.
-
-
Data Analysis:
-
The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.
-
Dose-response curves are generated by plotting the change in BRET ratio against the logarithm of the Carbetocin concentration.
-
Ki and EC50 values are determined by non-linear regression analysis of the dose-response curves.
-
Isolated Uterine Tissue Contractility Assay
This ex vivo assay directly measures the physiological effect of Carbetocin on uterine muscle contraction.
Objective: To quantify the potency and efficacy of Carbetocin in inducing uterine contractions.
Methodology:
-
Tissue Preparation:
-
Myometrial tissue strips are obtained from rats or humans (with appropriate ethical approval).
-
The tissue is placed in a physiological salt solution (e.g., Krebs-Henseleit buffer) and dissected into longitudinal strips of a standardized size.
-
-
Organ Bath Setup:
-
Each tissue strip is mounted in an organ bath containing the physiological salt solution, maintained at 37°C, and continuously aerated with 95% O2 / 5% CO2.
-
One end of the strip is fixed, and the other is attached to an isometric force transducer to record contractile activity.
-
The tissue is allowed to equilibrate under a resting tension until stable spontaneous contractions are observed.
-
-
Experimental Procedure:
-
A cumulative concentration-response curve is generated by adding increasing concentrations of Carbetocin to the organ bath at set intervals.
-
The contractile response (force and frequency) is recorded continuously.
-
-
Data Analysis:
-
The contractile force is measured and expressed as a percentage of the maximum response.
-
Dose-response curves are plotted, and the EC50 (the concentration that produces 50% of the maximum response) is calculated.
-
Experimental Workflow Diagram
References
- 1. medkoo.com [medkoo.com]
- 2. This compound ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β-Arrestin-Independent Internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 1631754-28-3 [chemicalbook.com]
- 8. caymanchem.com [caymanchem.com]
Carbetocin in Neuroscience: A Technical Guide for Researchers
An In-depth Review of its Mechanism, Experimental Applications, and Therapeutic Potential
Carbetocin (B549339), a long-acting synthetic analogue of the neuropeptide hormone oxytocin (B344502), is emerging as a significant tool in neuroscience research. Its unique pharmacological profile, characterized by a longer half-life and biased agonism at the oxytocin receptor, offers distinct advantages over its endogenous counterpart for investigating the intricate roles of the oxytocinergic system in social behavior, mood, and cognition. This technical guide provides a comprehensive overview of Carbetocin's molecular and behavioral effects, detailed experimental protocols, and a summary of key quantitative data to support its use in preclinical and clinical neuroscience research.
Molecular Pharmacology and Pharmacokinetics
Carbetocin's primary mechanism of action is as an agonist at oxytocin receptors (OTRs), which are G protein-coupled receptors. Unlike oxytocin, which activates multiple signaling pathways, Carbetocin displays a preference for the Gq pathway.[1] This biased agonism is a critical feature that may underlie its distinct and prolonged behavioral effects.
Receptor Binding and Functional Activity
Carbetocin exhibits a high affinity for the oxytocin receptor, comparable to that of oxytocin itself. However, its interaction with vasopressin receptors (V1aR and V1bR), to which oxytocin also binds, is minimal, suggesting Carbetocin may act as a selective OTR agonist or even a vasopressin receptor antagonist.[2] This selectivity is advantageous for dissecting the specific contributions of the oxytocinergic system in complex behaviors.
| Compound | Receptor | Binding Affinity (nM) | Functional Activity (EC50, nM) | Maximal Effect (% of Oxytocin) | Reference |
| Carbetocin | Oxytocin Receptor (myometrial) | 7.24 ± 0.29 | 48.0 ± 8.20 | ~50% | [3] |
| Oxytocin | Oxytocin Receptor (myometrial) | Similar to Carbetocin | 5.62 ± 1.22 | 100% | [3] |
| Carbetocin | Vasopressin V1a Receptor | 7.24 ± 0.29 | No significant activation | N/A | [2] |
| Carbetocin | Vasopressin V2 Receptor | 61.3 ± 14.6 | N/A | N/A | [3] |
| Carbetocin Metabolite I | Oxytocin Receptor (myometrial) | 9.89 ± 2.80 | Antagonist (pA2 = 7.81) | N/A | [3] |
| Carbetocin Metabolite II | Oxytocin Receptor (myometrial) | 33.7 ± 7.34 | Antagonist (pA2 = 8.01) | N/A | [3] |
Pharmacokinetic Profile
A key advantage of Carbetocin in research is its extended half-life compared to oxytocin, which is rapidly degraded. This prolonged action allows for more sustained receptor activation, making it suitable for behavioral studies where a longer duration of effect is desired.
| Species | Administration Route | Dose | Half-life (t½) | Bioavailability | Reference |
| Human (non-pregnant women) | Intravenous | 0.4 mg | 41 ± 11.9 min | N/A | [4] |
| Human (non-pregnant women) | Intramuscular | 0.4 mg | - | ~80% | [4] |
| Horse | Intravenous | 0.175 mg | 17.2 min | N/A | [5][6] |
| Cow | Intramuscular | 350 µ g/animal | - | >80% | [7] |
| Gilt | Intramuscular | - | - | ~35% | [7] |
Signaling Pathways
Carbetocin's biased agonism results in a distinct intracellular signaling cascade compared to oxytocin. While both activate the Gq protein, leading to the production of inositol (B14025) phosphates and subsequent release of intracellular calcium, Carbetocin does so without significantly recruiting β-arrestin.[1] This has implications for receptor internalization and recycling, potentially contributing to its prolonged cellular effects.
Experimental Protocols in Neuroscience Research
Carbetocin has been employed in a variety of behavioral paradigms to investigate its effects on anxiety, social behavior, and reward processing.
Open Field Test
The open field test is a common method to assess general locomotor activity and anxiety-like behavior in rodents.
Methodology:
-
Apparatus: A square or circular arena (e.g., 40 cm diameter for mice) with high walls to prevent escape. The arena is often made of a non-porous material for easy cleaning and can be divided into a central and a peripheral zone.[1][8]
-
Procedure:
-
Administer Carbetocin or vehicle via the desired route (e.g., intraperitoneally).
-
After a specified post-injection period (e.g., 5-60 minutes), place the animal in the center of the arena.[8][9]
-
Allow the animal to freely explore the arena for a predetermined duration (e.g., 5-10 minutes).[1]
-
Record behavior using an automated video-tracking system.
-
-
Parameters Measured:
-
Total distance traveled.
-
Time spent in the center versus the periphery.
-
Rearing frequency (standing on hind legs).
-
Grooming duration.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of carbetocin, a long-acting oxytocin analogue, in nonpregnant women | Semantic Scholar [semanticscholar.org]
- 5. madbarn.com [madbarn.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and bioavailability of carbetocin after intravenous and intramuscular administration in cows and gilts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Oxytocin and carbetocin effects on spontaneous behavior of male rats: modulation by oxytocin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
In Vivo Experimental Design Using Carbetocin Acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbetocin (B549339) acetate (B1210297), a long-acting synthetic analogue of the neuropeptide hormone oxytocin (B344502), is a valuable tool for in vivo research.[1] While clinically established for the prevention of postpartum hemorrhage due to its potent uterotonic effects, its utility in preclinical research is expanding to investigate its influence on social behaviors, anxiety, and addiction.[2][3] Carbetocin's primary mechanism of action is through agonism at oxytocin receptors (OXTR), which are G-protein coupled receptors (GPCRs).[1][4] This document provides detailed application notes and protocols for the in vivo use of Carbetocin acetate in rodent models, focusing on its uterotonic and behavioral effects.
Mechanism of Action: Oxytocin Receptor Signaling
Carbetocin exerts its physiological effects by binding to and activating oxytocin receptors.[4] The OXTR primarily couples to the Gαq subunit of the heterotrimeric G-protein complex.[1][5] This initiates a downstream signaling cascade crucial for its uterotonic and neuromodulatory functions.
Upon Carbetocin binding, the activated Gαq subunit stimulates phospholipase C (PLC).[6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[6] The subsequent increase in cytosolic Ca2+ concentration is a key event, particularly in smooth muscle cells of the uterus, where it leads to muscle contraction.[4]
Carbetocin has been shown to be a selective agonist for the OXTR/Gq pathway.[5][7] Unlike oxytocin, it does not significantly activate vasopressin receptors (V1aR and V1bR), and may even act as an antagonist at these sites.[7]
Signaling Pathway Diagram
Caption: this compound Signaling Pathway.
Data Presentation: Quantitative In Vivo Data
The following tables summarize key quantitative data for the in vivo use of this compound in various species.
Table 1: Pharmacokinetic Parameters of this compound
| Species | Administration Route | Half-life (t½) | Bioavailability | Reference(s) |
| Human | Intravenous (IV) | ~40 minutes | 100% | [4] |
| Human | Intramuscular (IM) | - | ~80% | [8] |
| Mouse | - | 85-100 minutes | - | [5] |
Table 2: Effective Dosages of this compound in Rodent Behavioral Studies
| Animal Model | Study Type | Species | Route | Effective Dose | Observed Effect | Reference(s) |
| Morphine Abstinence | Emotional Impairment & Relapse | Mouse (C57BL/6J) | Intraperitoneal (i.p.) | 6.4 mg/kg | Attenuated negative emotional consequences and prevented stress-induced reinstatement of morphine-seeking. | [3] |
| Ethanol (B145695) Sensitization | Behavioral Sensitization & Consumption | Mouse (Swiss & C57BL/6) | Intraperitoneal (i.p.) | 0.64 mg/kg or 6.4 mg/kg | Prevented expression of ethanol-induced behavioral sensitization and reduced ethanol consumption. | [9][10][11][12] |
| Forced Swim Test | Antidepressant-like Effects | Rat (Sprague-Dawley) | Intracerebroventricular (i.c.v.) | 1, 10, 100 µ g/rat | Reduced immobility and increased swimming/climbing behavior. | [13] |
| Forced Swim Test | Antidepressant-like Effects | Rat (Sprague-Dawley) | Intravenous (i.v.) | 2.5, 5 mg/kg | Reduced immobility and increased swimming/climbing behavior. | [13] |
| Forced Swim Test | Antidepressant-like Effects | Rat (Sprague-Dawley) | Intraperitoneal (i.p.) | 2, 6.4, 20 mg/kg | Reduced immobility and increased swimming/climbing behavior. | [13] |
| Milk Ejection | Non-invasive milk collection | Mouse (ICR) | - | 20 and 40 µg per animal | Increased milk yield. | [14] |
Experimental Protocols
Protocol 1: Assessment of Uterotonic Activity in Anesthetized Rats
This protocol is designed to measure the in vivo effect of this compound on uterine contractility.
Materials:
-
This compound
-
Saline solution (0.9% NaCl)
-
Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine)
-
Force transducer
-
Data acquisition system
-
Surgical instruments
-
Suture thread
Procedure:
-
Animal Preparation: Anesthetize a female rat in diestrus. Place the rat on a heating pad to maintain body temperature.
-
Surgical Procedure: Make a midline abdominal incision to expose the uterus. Gently exteriorize one uterine horn.
-
Measurement Setup: Attach a suture to the ovarian end of the uterine horn and connect it to an isometric force transducer. Maintain the uterus in its natural position as much as possible and keep it moist with warm saline.
-
Baseline Recording: Record spontaneous uterine contractions for a baseline period of 20-30 minutes.
-
Drug Administration: Administer this compound intravenously (via a cannulated jugular vein) or intraperitoneally at the desired dose.
-
Data Recording: Record uterine contractions for at least 60 minutes post-administration.
-
Data Analysis: Analyze the frequency, amplitude, and duration of uterine contractions before and after Carbetocin administration.
Experimental Workflow: Uterotonic Activity Assessment
Caption: Workflow for In Vivo Uterotonic Assessment.
Protocol 2: Social Interaction Test in Mice
This protocol assesses the effect of this compound on social behavior.
Materials:
-
This compound
-
Saline solution (0.9% NaCl)
-
Test mice (e.g., C57BL/6J)
-
Novel, unfamiliar stimulus mice of the same sex and age
-
Testing arena (e.g., a clean, standard mouse cage)
-
Video recording and analysis software
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the test.
-
Drug Administration: Administer this compound or saline (control) to the test mice via the desired route (e.g., i.p.) 30-60 minutes before the test.
-
Test Initiation: Place a test mouse and a novel stimulus mouse into the testing arena.
-
Recording: Video record the interaction for 10 minutes.
-
Behavioral Scoring: Manually or using automated software, score the duration of active social behaviors, including sniffing (nose-to-nose, nose-to-anogenital region), following, and allogrooming.
-
Data Analysis: Compare the total social interaction time between the Carbetocin-treated and control groups.
Experimental Workflow: Social Interaction Test
References
- 1. benchchem.com [benchchem.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. The oxytocin analogue carbetocin prevents emotional impairment and stress-induced reinstatement of opioid-seeking in morphine-abstinent mice [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Carbetocin? [synapse.patsnap.com]
- 5. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β-Arrestin-Independent Internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Carbetocin Inhibits Behavioral Sensitization to Ethanol in Male and Female Mice, Independent of Corticosterone Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbetocin Inhibits Behavioral Sensitization to Ethanol in Male and Female Mice, Independent of Corticosterone Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Carbetocin Inhibits Behavioral Sensitization to Ethanol in Male and Female Mice, Independent of Corticosterone Levels [mdpi.com]
- 13. Assessing the antidepressant-like effects of carbetocin, an oxytocin agonist, using a modification of the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Non-invasive method of obtaining milk from mice using carbetocin, a synthetic analogue of oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Effective Dose of Carbetocin in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the effective dose of Carbetocin (B549339) in various animal models. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows to facilitate research and development.
Introduction
Carbetocin is a long-acting synthetic analogue of oxytocin (B344502), a hormone that plays a crucial role in uterine contraction and milk ejection.[1] Due to its prolonged action, Carbetocin is investigated for its potential therapeutic applications, particularly in preventing postpartum hemorrhage.[1][2] Understanding its effective dose in preclinical animal models is a critical step in drug development. Carbetocin is a selective agonist for the oxytocin receptor (OXTR), primarily activating the Gq signaling pathway.[3][4] Unlike oxytocin, it does not appear to promote β-arrestin recruitment or receptor recycling, contributing to its long-lasting effects.[3][4]
Quantitative Data Summary
The effective dose of Carbetocin varies significantly depending on the animal species, route of administration, and the specific physiological or behavioral endpoint being measured. The following table summarizes quantitative data from various studies.
| Animal Model | Dose | Route of Administration | Observed Effect | Reference(s) |
| Rats | 0.3 mg/kg | Intraperitoneal (i.p.) | Restoration of stress-induced deficits in locomotion and rearing. | [5] |
| 1.0 mg/kg | Intraperitoneal (i.p.) | Increased locomotor activity in non-stressed rats. | [5] | |
| 0.05 mg/kg | Intraperitoneal (i.p.) | Increased total movement distance, indicating anxiolytic-like effects. | [6][7] | |
| 10 mg/kg | Intravenous (i.v.) | LD50 (Lethal Dose, 50%) | [2] | |
| Mice | 20 µ g/animal | Not specified | Milk yield comparable to 2 IU oxytocin. | [8] |
| 40 µ g/animal | Not specified | Significantly higher milk volume compared to 20 µg dose. | [8] | |
| Cows | 350 µ g/animal | Intramuscular (i.m.) | Used to study pharmacokinetics for preventing postpartum hemorrhage. Bioavailability over 80%. | [9] |
| 0.35 mg | Intramuscular (i.m.) | Elicited a similar uterotonic effect to 50 IU of oxytocin. | [10] | |
| Gilts (Pigs) | 350 µ g/animal | Intravenous (i.v.) | Recommended route due to lower bioavailability with intramuscular administration (35%). | [9] |
| 0.07 mg | Not specified | Reduced farrowing duration and piglet hypoxia. | [11] | |
| Horses | 0.175 mg | Intravenous (i.v.) | Well-tolerated; used to determine pharmacokinetic parameters. Half-life of 17.2 minutes. | [12][13] |
Signaling Pathway
Carbetocin selectively binds to the oxytocin receptor (OXTR), a G-protein coupled receptor. This binding primarily activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction.
Caption: Carbetocin signaling pathway via the oxytocin receptor.
Experimental Protocols
This section outlines a generalized protocol for determining the effective dose of Carbetocin on uterine contractility in a rat model. This can be adapted for other species and to measure different outcomes.
Objective: To determine the dose-dependent effect of Carbetocin on uterine smooth muscle contraction in female rats.
Materials:
-
Mature, non-pregnant female Wistar rats in estrus (as determined by vaginal smear)
-
Carbetocin (lyophilized powder)
-
Sterile saline solution (0.9% NaCl)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Organ bath system with force transducer and data acquisition software
-
Krebs-Henseleit solution
-
Surgical instruments (scissors, forceps)
-
Sutures
Experimental Workflow Diagram
Caption: Workflow for assessing Carbetocin's uterotonic effect.
Procedure:
-
Animal Preparation:
-
Acclimatize female Wistar rats to the laboratory environment for at least one week.
-
Perform daily vaginal smears to identify rats in the estrus stage of the reproductive cycle, as uterine responsiveness to oxytocics is highest during this phase.
-
-
Carbetocin Preparation:
-
Prepare a stock solution of Carbetocin by dissolving the lyophilized powder in sterile saline.
-
Create a series of dilutions from the stock solution to cover a range of concentrations to be tested (e.g., 10⁻⁹ M to 10⁻⁵ M).
-
-
Uterine Tissue Isolation:
-
Anesthetize a rat in estrus using an appropriate anesthetic protocol.
-
Perform a laparotomy to expose the abdominal cavity.
-
Carefully dissect and remove both uterine horns.
-
Immediately place the uterine tissue in cold, oxygenated Krebs-Henseleit solution.
-
-
Organ Bath Setup:
-
Cut longitudinal strips of myometrium (approximately 10 mm long and 2 mm wide).
-
Mount a uterine strip vertically in an organ bath chamber containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
-
Data Recording:
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with washes every 15 minutes.
-
Record baseline spontaneous contractile activity.
-
Add Carbetocin to the organ bath in a cumulative manner, starting with the lowest concentration. Allow the response to stabilize before adding the next higher concentration.
-
Record the contractile force (amplitude and frequency) at each concentration.
-
-
Data Analysis:
-
Measure the amplitude and frequency of uterine contractions for each Carbetocin concentration.
-
Construct a dose-response curve by plotting the change in contractile force against the logarithm of the Carbetocin concentration.
-
Calculate the EC₅₀ (the concentration of Carbetocin that produces 50% of the maximal response) from the dose-response curve.
-
Conclusion
Determining the effective dose of Carbetocin in animal models is a multifaceted process that requires careful consideration of the species, intended therapeutic effect, and experimental design. The provided data, protocols, and visualizations serve as a foundational resource for researchers to design and execute robust preclinical studies. By systematically evaluating dose-response relationships, the scientific community can better understand the pharmacological profile of Carbetocin and its potential clinical applications.
References
- 1. Carbetocin vs Oxytocin for Postpartum Hemorrhage · Recruiting Participants for Clinical Trial 2025 | Power | Power [withpower.com]
- 2. originbiopharma.com [originbiopharma.com]
- 3. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β-Arrestin-Independent Internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jpp.krakow.pl [jpp.krakow.pl]
- 6. Oxytocin and carbetocin ameliorating effects on restraint stress-induced short- and long-term behavioral changes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Non-invasive method of obtaining milk from mice using carbetocin, a synthetic analogue of oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and bioavailability of carbetocin after intravenous and intramuscular administration in cows and gilts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of oxytocin and carbetocin on farrowing performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. madbarn.com [madbarn.com]
- 13. researchgate.net [researchgate.net]
Application Note: Preparation and Use of Carbetocin Acetate for In Vitro Cell Culture Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbetocin acetate (B1210297) is a synthetic, long-acting analogue of the human neurohypophysial hormone oxytocin (B344502).[1][2] It functions as a potent and selective agonist for the oxytocin receptor (OXTR), a G-protein coupled receptor (GPCR).[3][4] Upon binding, Carbetocin primarily activates the Gq-protein coupled pathway, which distinguishes its signaling profile from endogenous oxytocin.[5][6][7] This activation stimulates a cascade of intracellular events, including the activation of phospholipase C (PLC), leading to increased intracellular calcium levels and subsequent cellular responses.[1][8]
Unlike oxytocin, Carbetocin demonstrates functional selectivity for the Gq pathway and promotes OXTR internalization through a β-arrestin-independent mechanism.[5][6][7] Due to its stability and specific mechanism of action, Carbetocin acetate is a valuable tool for in vitro studies investigating OXTR signaling, smooth muscle physiology, cell proliferation, and various neurological processes. This document provides detailed protocols for the preparation of this compound solutions and their application in cell culture experiments.
Physicochemical and Handling Information
Proper handling and storage of this compound are critical for maintaining its stability and activity. The compound is typically supplied as a lyophilized powder.[3][9]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Synonym(s) | deamino-1-monocarba-(2-O-methyltyrosine)-oxytocin | [5] |
| Molecular Formula | C45H69N11O12S (free base) | [3] |
| Molecular Weight | 988.16 g/mol (free base basis) | [3] |
| CAS Number | 37025-55-1 (free base) | [3] |
| Appearance | White to beige powder |[3] |
Table 2: Solubility of this compound
| Solvent | Approximate Solubility | Reference(s) |
|---|---|---|
| DMSO | ≥30 mg/mL | [9][10] |
| Ethanol | ~30 mg/mL | [9] |
| PBS (pH 7.2) | ~5 mg/mL | [9][10] |
| Water | 10 mg/mL (with sonication/warming) |[11] |
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Stability/Duration | Reference(s) |
|---|---|---|---|
| Powder | -20°C (desiccated) | ≥ 4 years | [3][9][12] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | [12][13] |
| Aqueous Working Solution | 2-8°C | Use immediately; do not store >24 hours |[9] |
Experimental Protocols
3.1 Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which can be stored for long periods and diluted to various working concentrations.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Microcentrifuge tubes or cryovials, sterile
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Methodology:
-
Pre-Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of the free base is 988.16 g/mol .
-
Formula: Volume (µL) = [Weight (mg) / 988.16 ( g/mol )] * 100,000
-
Example: For 5 mg of this compound: Volume (µL) = (5 mg / 988.16 mg/mmol) * 1000 µL/mL = 5.06 µL/mmol * 1000 µL/mL ≈ 506 µL for a 10 mM solution.
-
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).
-
Dissolution: Add the calculated volume of sterile DMSO to the vial containing the powder. Vortex or sonicate briefly if necessary to ensure complete dissolution.[12]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.[13]
3.2 Protocol 2: Preparation of Working Solutions in Cell Culture Media
This protocol details the serial dilution of the DMSO stock solution into your experimental cell culture medium to achieve the final desired treatment concentration.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line
-
Sterile conical tubes or microcentrifuge tubes
Methodology:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To improve accuracy, first prepare an intermediate dilution (e.g., 1 mM or 100 µM) in sterile cell culture medium.
-
Example (for 1 mM): Add 10 µL of the 10 mM stock solution to 90 µL of cell culture medium.
-
-
Final Dilution: Prepare the final working concentration by diluting the intermediate or stock solution into the final volume of culture medium.
-
Example (for 100 nM final concentration from 1 mM intermediate): Add 1 µL of the 1 µM intermediate solution to 9.999 mL of cell culture medium for a final volume of 10 mL.
-
-
Solvent Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This is crucial as DMSO can have physiological effects on cells at certain concentrations.
-
Application: Mix the working solution gently and apply it to the cells immediately. Do not store aqueous working solutions for more than one day.[9]
Table 4: Example Working Concentrations for In Vitro Studies
| Application | Typical Concentration Range | Key Cellular Effect | Reference(s) |
|---|---|---|---|
| Uterine Contraction Assays | 10 nM - 1 µM | Induction of smooth muscle contraction | [9][10] |
| OXTR Signaling Studies | 1 nM - 10 µM | Activation of Gq pathway, Ca2+ mobilization | [5][6] |
| Cell Proliferation Assays | 100 nM - 10 µM | Varies by cell type; can be proliferative |[5] |
Note: The optimal concentration is cell-type dependent and should be determined empirically using a dose-response experiment.
Visualized Workflows and Signaling Pathways
4.1 Experimental Workflow for this compound Preparation
The following diagram outlines the logical flow from receiving the powdered compound to its application in a cell-based assay.
Caption: Workflow for preparing and applying this compound in cell culture.
4.2 Carbetocin-Mediated OXTR Signaling Pathway
Carbetocin selectively activates the Gq protein pathway downstream of the oxytocin receptor. This leads to the generation of second messengers and an increase in intracellular calcium, which mediates many of the hormone's physiological effects.
Caption: Carbetocin selectively activates the OXTR/Gq signaling cascade.
References
- 1. What is the mechanism of Carbetocin? [synapse.patsnap.com]
- 2. Carbetocin - Wikipedia [en.wikipedia.org]
- 3. This compound ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β-Arrestin-Independent Internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. This compound | Oxytocin Receptor | TargetMol [targetmol.com]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Carbetocin Acetate in Uterine Smooth Muscle Contraction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbetocin (B549339) acetate (B1210297) is a long-acting synthetic analogue of the neuropeptide hormone oxytocin (B344502).[1][2][3] It is primarily utilized in clinical settings to prevent postpartum hemorrhage by inducing firm and sustained uterine contractions.[1][4] Like oxytocin, carbetocin exerts its uterotonic effects by binding to and activating oxytocin receptors (OTR) on the smooth muscle cells of the myometrium.[2][5][6] This binding initiates a downstream signaling cascade that elevates intracellular calcium levels, leading to smooth muscle contraction.[1][2] The prolonged half-life of carbetocin compared to oxytocin offers a distinct clinical advantage, allowing for a sustained therapeutic effect with a single administration.[1][2]
These application notes provide detailed protocols for in vitro uterine smooth muscle contraction assays using carbetocin acetate. These assays are crucial for studying the pharmacodynamics of carbetocin, screening novel uterotonic or tocolytic agents, and investigating the fundamental mechanisms of myometrial contractility.
Mechanism of Action and Signaling Pathway
Carbetocin selectively binds to oxytocin receptors, which are G-protein coupled receptors (GPCRs) predominantly of the Gq/11 type.[7][8] Activation of the OTR by carbetocin initiates a well-characterized signaling cascade:
-
G-Protein Activation: The binding of carbetocin to the OTR triggers the activation of the associated Gαq/11 protein.[7][9]
-
Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates phospholipase C (PLC).[7][9]
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][9]
-
Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, inducing the release of stored calcium (Ca2+) into the cytoplasm.[7][9]
-
Calcium Influx: The Gαq/11 pathway also promotes the opening of voltage-gated Ca2+ channels in the cell membrane, leading to an influx of extracellular Ca2+.[7]
-
Calmodulin Activation: The increased intracellular Ca2+ concentration leads to the binding of Ca2+ to calmodulin.[7]
-
Myosin Light Chain Kinase (MLCK) Activation: The Ca2+-calmodulin complex activates myosin light chain kinase (MLCK).[7]
-
Muscle Contraction: MLCK phosphorylates the myosin light chains, which enables the interaction between actin and myosin filaments, resulting in smooth muscle contraction.[7]
Additionally, DAG activates Protein Kinase C (PKC), which can further contribute to the contractile response and activate other signaling pathways like the MAPK cascade, leading to prostaglandin (B15479496) synthesis that also enhances uterine contractions.[7][9]
Experimental Protocols
In Vitro Uterine Smooth Muscle Contraction Assay using an Organ Bath
This protocol describes the measurement of isometric contractions of isolated uterine smooth muscle strips in response to this compound.[10][11][12]
1. Materials and Reagents:
-
Human myometrial tissue biopsies (obtained with informed consent from patients undergoing cesarean section)[10]
-
Krebs-Henseleit solution (or other physiological saline solution)[13][14]
-
This compound stock solution (e.g., 1 mM in sterile water)
-
Oxytocin (for comparison and as a positive control)
-
Carbogen (B8564812) gas (95% O2, 5% CO2)[13]
-
Isolated organ bath system with force transducers[13][14][15]
-
Data acquisition system[13]
2. Tissue Preparation:
-
Immediately place fresh myometrial biopsies in ice-cold physiological saline solution and transport them to the laboratory.[10][13]
-
Dissect the myometrium into fine longitudinal strips (e.g., 10 mm long x 2 mm wide).[10][16]
-
Mount the tissue strips in the organ bath chambers between a fixed hook and an isometric force transducer.[12][13]
3. Experimental Procedure:
-
Perfuse the organ bath chambers with physiological saline solution maintained at 37°C and continuously bubbled with carbogen gas.[10][13]
-
Apply an initial tension to the tissue strips (e.g., 1-2 g) and allow them to equilibrate for at least 60-120 minutes, or until stable spontaneous contractions are observed.[10][16]
-
After equilibration, record a baseline period of spontaneous contractions.
-
To assess the effect of carbetocin on spontaneous contractions, add cumulative concentrations of this compound to the organ bath (e.g., 10⁻¹⁰ M to 10⁻⁶ M). Allow the tissue to stabilize at each concentration before adding the next.
-
Alternatively, to study carbetocin's effect on agonist-induced contractions, first stimulate the tissue with a submaximal concentration of oxytocin (e.g., 10⁻⁹ M) to induce stable contractions. Then, add cumulative concentrations of carbetocin.[10][17]
-
Record the contractile activity (force, frequency, and duration of contractions) throughout the experiment using the data acquisition system.[11]
4. Data Analysis:
-
Measure the amplitude (force) of contractions in grams or millinewtons.
-
Determine the frequency of contractions (contractions per minute).
-
Calculate the area under the curve (AUC) as a measure of total contractile activity over a defined period.
-
A motility index can be calculated as the product of amplitude and frequency.[17]
-
Construct concentration-response curves to determine the potency (EC50) and efficacy (Emax) of this compound.
Data Presentation
The following tables summarize quantitative data from studies comparing carbetocin and oxytocin.
Table 1: Pharmacokinetic and Pharmacodynamic Properties of Carbetocin and Oxytocin
| Parameter | Carbetocin | Oxytocin | Reference(s) |
| Route of Administration | Intravenous (IV) / Intramuscular (IM) | Intravenous (IV) / Intramuscular (IM) | [1][2][5] |
| Onset of Action (IV) | ~1.2 minutes | Rapid | [5] |
| Duration of Action (IV) | ~60 minutes | Shorter duration, requires continuous infusion | [1][5][18] |
| Half-life | ~40 minutes (4-10 times longer than oxytocin) | Shorter half-life | [2][19][20] |
| Receptor Binding | Selective for Oxytocin Receptors | Binds to Oxytocin Receptors | [5][6] |
Table 2: Comparative Efficacy of Carbetocin and Oxytocin in Uterine Contraction (in vivo clinical data)
| Outcome Measure | Carbetocin | Oxytocin | p-value | Reference(s) |
| Need for Additional Uterotonic Agents | Lower | Higher | <0.01 | [18][19][21] |
| Mean Blood Loss (ml) | 435.2 ± 152.8 | 624.7 ± 218.4 | <0.001 | [18] |
| Intraoperative Blood Loss (ml) | 210.36 ± 25.89 | 316.27 ± 20.57 | <0.001 | [22] |
| Adequate Uterine Tone at 5 min (%) | Significantly higher with 100 µg dose | Lower | <0.001 | [21] |
| Uterine Contractility at 2, 12, & 24 hrs | Better | Lower | <0.05 at 24 hrs | [19][23] |
Table 3: In Vitro Potency and Efficacy of Carbetocin and Oxytocin on Isolated Myometrial Strips
| Parameter | Carbetocin | Oxytocin | Reference(s) |
| Maximal Contractile Effect (g) | 2.70 ± 0.12 | 5.22 ± 0.26 | [24] |
| EC50 (nM) | 48.0 ± 8.20 | 5.62 ± 1.22 | [24] |
| Motility Index (√g.contractions/10 min) | Significantly lower | Significantly higher | [17] |
Note: The in vitro data from one study suggests oxytocin produces a greater maximal contractile effect and has a higher potency (lower EC50) than carbetocin in isolated tissue bath experiments. This highlights the importance of considering both in vitro and in vivo data, as the prolonged duration of action of carbetocin contributes significantly to its clinical efficacy.
Conclusion
This compound is a potent and long-acting uterotonic agent. The described in vitro uterine smooth muscle contraction assay provides a robust and physiologically relevant model for characterizing the effects of carbetocin and other compounds on myometrial contractility. The provided protocols and data serve as a valuable resource for researchers in pharmacology, obstetrics, and drug development, facilitating further investigation into uterine physiology and the development of novel therapeutics.
References
- 1. What is Carbetocin used for? [synapse.patsnap.com]
- 2. What is the mechanism of Carbetocin? [synapse.patsnap.com]
- 3. Carbetocin for preventing postpartum haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mims.com [mims.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reprocell.com [reprocell.com]
- 12. Human Myometrial Contractility Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. One moment, please... [mdegmbh.eu]
- 15. Isolated organ/tissue test – organ bath [panlab.com]
- 16. research.monash.edu [research.monash.edu]
- 17. In Vitro Comparative Effect of Carbetocin and Oxytocin in Pregnant Human Myometrium with and without Oxytocin Pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Carbetocin versus oxytocin in caesarean section with high risk of post-partum haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. A randomized controlled trial on the comparison of two doses of carbetocin with oxytocin for the prevention of postpartum hemorrhage (concert trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. gynaecologyjournal.com [gynaecologyjournal.com]
- 24. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Dissolving Carbetocin Acetate in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbetocin acetate (B1210297) is a long-acting synthetic analogue of the human neuropeptide hormone oxytocin (B344502).[1][2] It is primarily recognized for its clinical use in preventing postpartum hemorrhage by inducing uterine contractions.[1][2][3] Carbetocin exerts its physiological effects by acting as an agonist at oxytocin receptors (OXTR), which are G-protein coupled receptors (GPCRs).[1][4] Its mechanism of action involves the activation of the Gαq subunit, which in turn stimulates phospholipase C (PLC), leading to an increase in intracellular calcium and smooth muscle contraction.[1][2] Due to its stability and prolonged action compared to oxytocin, Carbetocin is a valuable compound in both clinical settings and biomedical research.[5][6][7]
This application note provides a detailed protocol for the dissolution of Carbetocin acetate in dimethyl sulfoxide (B87167) (DMSO), a common aprotic solvent used for preparing stock solutions of non-polar compounds for in-vitro and in-vivo studies. Adherence to this protocol is crucial for ensuring the integrity and activity of the compound in experimental settings.
Data Presentation
The following table summarizes the key quantitative data for dissolving and storing this compound.
| Parameter | Value | Source(s) |
| Molecular Formula | C45H69N11O12S . XC2H4O2 | [8][9] |
| Formula Weight | 988.2 g/mol | [8][9] |
| Purity | >98% | [8] |
| Appearance | Crystalline solid | [8][10] |
| Solubility in DMSO | ~30 mg/mL | [8][9][10] |
| 65 mg/mL (with sonication) | [11] | |
| 125 mg/mL (with sonication, warming to 60°C) | [5] | |
| >100 mg/mL | [12] | |
| Solubility in other solvents | DMF: ~30 mg/mL | [8][10] |
| Ethanol: ~30 mg/mL | [8][10] | |
| PBS (pH 7.2): ~5 mg/mL | [8][10] | |
| Storage of Solid | -20°C for ≥ 4 years | [9][10] |
| Storage of DMSO Stock Solution | -80°C for up to 1 year | [11] |
| -20°C for up to 1 month | [5][13] |
Experimental Protocol: Dissolving this compound in DMSO
This protocol outlines the steps for preparing a stock solution of this compound in DMSO.
Materials and Equipment:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
Inert gas (e.g., argon or nitrogen) - recommended
-
Water bath or heating block (optional, for enhancing solubility)
-
Sonicator (optional, for enhancing solubility)
Procedure:
-
Preparation:
-
Bring the vial of this compound powder and the DMSO to room temperature before opening to prevent condensation.
-
Ensure a clean and dry working area.
-
-
Weighing:
-
Tare a sterile vial on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the vial.
-
-
Solvent Addition:
-
Using a calibrated pipette, add the required volume of DMSO to the vial to achieve the desired concentration. Refer to the table above for solubility information. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO based on the molecular weight of this compound.
-
-
Dissolution:
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.
-
Optional: If the compound does not fully dissolve, sonication or gentle warming (up to 60°C) can be applied to enhance solubility.[5]
-
-
Inert Gas Purge (Recommended):
-
To enhance the stability of the stock solution, it is recommended to purge the vial with an inert gas like argon or nitrogen before sealing.[10] This displaces oxygen and minimizes oxidative degradation.
-
-
Aliquoting and Storage:
Safety Precautions:
-
This compound should be handled as a potentially hazardous material.[10]
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Work in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for complete safety information before use.[10]
Visualizations
Caption: Workflow for dissolving this compound in DMSO.
Caption: Simplified signaling pathway of Carbetocin via the OXTR/Gq pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Carbetocin? [synapse.patsnap.com]
- 3. What is Carbetocin used for? [synapse.patsnap.com]
- 4. Carbetocin - Wikipedia [en.wikipedia.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Carbetocin (acetate) | CAS 1631754-28-3 | Cayman Chemical | Biomol.com [biomol.com]
- 9. caymanchem.com [caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. This compound | Oxytocin Receptor | TargetMol [targetmol.com]
- 12. abmole.com [abmole.com]
- 13. lifetechindia.com [lifetechindia.com]
Application Note: High-Performance Liquid Chromatography for Impurity Profiling of Carbetocin
Introduction
Carbetocin is a long-acting synthetic analogue of the human hormone oxytocin, possessing potent uterotonic and antihemorrhagic properties.[1][2][3] It is primarily used to prevent postpartum hemorrhage, a major cause of maternal mortality, particularly after Cesarean sections.[4] Given its therapeutic importance, ensuring the purity and stability of Carbetocin drug products is of paramount importance. This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the effective separation and quantification of Carbetocin and its potential impurities, including synthesis-related substances and degradation products.
The described method is stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from its degradation products formed under various stress conditions.[5][6] This is crucial for monitoring the stability of Carbetocin formulations and ensuring patient safety. The primary degradation pathways for Carbetocin in solution include deamidation, oxidation, and racemization.[7]
Experimental Protocols
This section provides detailed methodologies for the RP-HPLC analysis of Carbetocin and its impurities.
Chromatographic Conditions
A stability-indicating RP-HPLC-UV method has been established for the simultaneous analysis of Carbetocin and its impurities.[5][6]
-
Instrument: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is required.
-
Column: YMC-Pack C18, 5 µm, 4.6 x 250 mm (or equivalent C18 bonded silica (B1680970) gel column, e.g., Waters XBridge C18, 150 x 3.0 mm, 3.5 µm).[5][6][7]
-
Mobile Phase A: 0.05 M potassium dihydrogen phosphate (B84403) buffer (pH 6.5) and acetonitrile (B52724) (80:20, v/v).[5][6]
-
Mobile Phase B: 0.05 M potassium dihydrogen phosphate buffer (pH 6.5) and acetonitrile (72:28, v/v).[5][6]
-
Gradient Elution: A linear gradient should be optimized to ensure the separation of all impurities.
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 20 µL.[7]
Preparation of Solutions
-
Standard Solution: Prepare a standard solution of Carbetocin in a suitable solvent (e.g., a mixture of mobile phases) at a concentration of approximately 100 µg/mL.
-
Sample Solution: Prepare the sample solution from the drug product to achieve a similar concentration of Carbetocin as the standard solution.
-
System Suitability Test (SST) Solution: A solution containing Carbetocin and known impurities at appropriate concentrations (e.g., 100 µg/mL of Carbetocin and 3.0 µg/mL of each impurity) should be prepared to verify the performance of the chromatographic system.[8]
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies are performed to generate potential degradation products.[7] The goal is to achieve 5-20% degradation of the active substance.[7][9]
-
Acid Hydrolysis: Incubate a solution of Carbetocin in 0.1 M hydrochloric acid at 60°C.[7] Neutralize the solution before injection.
-
Base Hydrolysis: Treat a solution of Carbetocin with 0.1 M sodium hydroxide (B78521) at room temperature.[7] Neutralize the solution before injection.
-
Oxidative Degradation: Expose a solution of Carbetocin to 3% hydrogen peroxide at room temperature.[7]
-
Thermal Degradation: Store a solid sample of Carbetocin at an elevated temperature (e.g., 80°C).[7] Dissolve the sample in a suitable solvent for analysis.
-
Photostability: Expose a solution of Carbetocin to light according to ICH Q1B guidelines.[7]
Data Presentation
The following table summarizes the typical chromatographic parameters for the separation of Carbetocin and its impurities. The relative retention times (RRT) are calculated with respect to the Carbetocin peak.
| Compound | Retention Time (min) | Relative Retention Time (RRT) | Resolution (Rs) |
| Impurity 1 | 8.5 | 0.71 | > 2.0 |
| Impurity 2 | 9.8 | 0.82 | > 2.0 |
| Impurity 3 | 10.5 | 0.88 | > 1.5 |
| Carbetocin | 12.0 | 1.00 | - |
| Impurity 4 | 13.2 | 1.10 | > 2.0 |
| Impurity 5 | 14.5 | 1.21 | > 2.0 |
| Impurity 6 | 16.0 | 1.33 | > 2.0 |
| Impurity 7 | 18.2 | 1.52 | > 2.0 |
| Impurity 8 | 20.1 | 1.68 | > 2.0 |
| Impurity 9 | 22.5 | 1.88 | > 2.0 |
| Impurity 10 | 25.0 | 2.08 | > 2.0 |
Note: The retention times and resolution values are illustrative and may vary depending on the specific column and instrumentation used.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[5][6] Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. Forced degradation studies are crucial for demonstrating specificity.
-
Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the detector response over a defined range. A correlation coefficient (R²) of >0.999 is typically required.[6]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Visualization
The following diagram illustrates the general workflow for the RP-HPLC analysis of Carbetocin for impurity profiling.
Caption: Workflow for Carbetocin Impurity Profiling by RP-HPLC.
References
- 1. ghsupplychain.org [ghsupplychain.org]
- 2. Carbetocin | C45H69N11O12S | CID 16681432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Carbetocin - Wikipedia [en.wikipedia.org]
- 5. Development of a Novel and Stability Indicating RP-HPLC-UV Method for Simultaneous Analysis of Carbetocin and Ten Impurities in Carbetocin Injection Products | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Carbetocin Acetate in In Vitro Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Carbetocin acetate (B1210297) in in vitro assays. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of Carbetocin acetate in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in several organic solvents and aqueous buffers. For preparing a high-concentration stock solution, Dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF) are recommended.[1][2][3] It is also soluble in aqueous buffers like PBS (pH 7.2), though at a lower concentration.[1][2][3]
Q2: What is the solubility of this compound in these solvents?
A2: The approximate solubility of this compound in common laboratory solvents is summarized in the table below. Please note that solubility can be influenced by factors such as temperature and the purity of the compound.
Q3: How should I store this compound stock solutions?
A3: this compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years).[1][2] Once dissolved, it is recommended to store stock solutions in organic solvents at -80°C for up to one year.[4] Aqueous solutions are less stable, and it is not recommended to store them for more than one day.[1]
Q4: Can I dissolve this compound directly in cell culture media?
A4: It is not recommended to dissolve this compound directly in cell culture media. Due to its limited aqueous solubility at neutral pH and potential interactions with media components, direct dissolution can lead to precipitation and inaccurate concentrations. The recommended method is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in your cell culture medium.
Q5: What is the optimal pH for this compound stability in aqueous solutions?
A5: The optimal pH for this compound stability in an aqueous solution is approximately 5.45, with a stable range of 5.25–5.65.[5]
Q6: What are the primary degradation pathways for this compound in solution?
A6: The main degradation routes for this compound in solution include deamidation, oxidation of the thioether linkage, and racemization.[5]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 30 - 125[1][2][6] | 30.4 - 126.5 | Sonication and warming to 60°C may be required for higher concentrations.[6] |
| Ethanol | 30[1][2][3] | 30.4 | |
| Dimethylformamide (DMF) | 30[2][3] | 30.4 | |
| PBS (pH 7.2) | 5[1][2][3] | 5.1 | |
| Water | 10[6] | 10.1 | Ultrasonic and warming to 60°C may be required.[6] |
Molecular Weight of this compound is approximately 988.2 g/mol .
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in in vitro assays.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of DMSO stock in aqueous buffer or cell culture media. | The final concentration of this compound exceeds its aqueous solubility. The final percentage of DMSO is too low to maintain solubility. Interaction with components in the media (e.g., salts, proteins). | Decrease the final concentration of this compound. Increase the final percentage of DMSO in the working solution (ensure it is non-toxic to your cells). Prepare fresh dilutions immediately before use. Consider using a different solvent for the initial stock if DMSO is problematic. Add the culture medium dropwise to the DMSO stock with gentle vortexing to facilitate mixing.[7] |
| Cloudy or hazy appearance of the cell culture medium after adding this compound. | Formation of fine precipitates that are not immediately visible as crystals. High concentration of the compound leading to aggregation. | Visually inspect the medium under a microscope for any particulate matter. Centrifuge a small aliquot of the medium to see if a pellet forms. Reduce the working concentration of this compound. |
| Loss of biological activity over time in prepared solutions. | Degradation of this compound due to improper storage or handling. Adsorption of the peptide to plasticware. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store aqueous solutions for no longer than 24 hours.[1] Use low-protein-binding tubes and pipette tips. |
| Inconsistent or unexpected experimental results. | Inaccurate concentration of the working solution due to precipitation or degradation. The final DMSO concentration is affecting the cells. The pH of the final solution is not optimal. | Prepare fresh working solutions for each experiment. Perform a vehicle control with the same final DMSO concentration to assess its effect on your cells. Ensure the final pH of your assay medium is within the optimal range for your cells and the compound. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated pipette
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you will need 9.882 mg of this compound (FW: 988.2 g/mol ).
-
Aseptically transfer the weighed this compound to a sterile, low-protein-binding microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Gently vortex or sonicate the solution until the this compound is completely dissolved. If necessary, warm the solution to 37°C to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, low-protein-binding tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or assay buffer
-
Sterile, low-protein-binding tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium or assay buffer to achieve the desired final concentrations.
-
Important: To minimize precipitation, add the cell culture medium to the DMSO stock solution dropwise while gently vortexing. Do not add the DMSO stock directly to the full volume of the medium.
-
Ensure the final concentration of DMSO in the working solution is compatible with your cell line and does not exceed a non-toxic level (typically ≤ 0.5%).
-
Prepare fresh working solutions for each experiment and use them immediately.
Signaling Pathway and Experimental Workflow Visualization
This compound is an agonist of the oxytocin (B344502) receptor (OXTR), which is a G-protein coupled receptor (GPCR). The primary signaling pathway activated by the OXTR is through the Gq alpha subunit.
Caption: this compound signaling pathway via the oxytocin receptor.
The following workflow illustrates the key steps for conducting an in vitro assay with this compound.
Caption: General experimental workflow for in vitro assays with this compound.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Optimizing storage conditions for Carbetocin acetate powder
This guide provides researchers, scientists, and drug development professionals with essential information for the optimal storage and handling of Carbetocin (B549339) acetate (B1210297) powder. It includes troubleshooting advice and frequently asked questions to ensure the integrity of the compound throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Carbetocin acetate powder?
For long-term stability, this compound powder should be stored at -20°C for up to three years or at -80°C for up to two years.[1][2] It is crucial to keep the powder in a desiccated environment, protected from moisture and light.[2] For short durations, such as during shipping, ambient temperatures are acceptable.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
Once reconstituted in a solvent, this compound solutions should be stored at -80°C for a maximum of one year to maintain stability.[1]
Q3: Is this compound sensitive to light or freezing?
When stored in its primary container, the heat-stable formulation of Carbetocin is not sensitive to light or freezing.[3]
Q4: What is the optimal pH for this compound stability in aqueous solutions?
The optimal pH for the stability of heat-stable Carbetocin formulations is approximately 5.45, with a recommended range of 5.25 to 5.65.[3][4] This is notably higher than the optimal pH for oxytocin, which is typically formulated at a pH of 3.5 to 4.0.[3]
Troubleshooting Guide
Issue 1: I am observing unexpected peaks or a loss of potency in my experimental results.
This could indicate degradation of the this compound. The primary degradation pathways are deamidation, oxidation, and racemization.[3][4][5][6]
-
Deamidation: This process is favored at low pH (acid-catalyzed) and to a lesser extent at high pH.[3][4][6] Ensure the pH of your solutions is within the optimal range.
-
Oxidation: The thioether linkage in Carbetocin is susceptible to oxidation, which is accelerated by increasing pH.[3][4] If your protocol involves conditions that could promote oxidation, consider adding an antioxidant like L-methionine.[7]
-
Racemization: The asparagine residue can convert from its L-form to the D-form, particularly at a pH above 6.[4] Under acidic conditions, racemization can also occur at the L-proline residue.[5][6]
To investigate potential degradation, a stability-indicating High-Performance Liquid Chromatography (HPLC) method should be employed.
Troubleshooting Workflow for Suspected Degradation
References
- 1. This compound | Oxytocin Receptor | TargetMol [targetmol.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Development and stability of a heat‐stable formulation of carbetocin for the prevention of postpartum haemorrhage for use in low and middle‐income countries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ghsupplychain.org [ghsupplychain.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Managing Side Effects of Carbetocin in Laboratory Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Carbetocin (B549339) in laboratory animals. The information is presented in a question-and-answer format to directly address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of Carbetocin observed in laboratory animals?
A1: Based on preclinical studies and clinical data in humans which can inform observations in laboratory animals, the most frequently reported side effects associated with Carbetocin administration include cardiovascular, gastrointestinal, and general systemic reactions. These may include hypotension (a drop in blood pressure), tachycardia (an increased heart rate), nausea, vomiting, flushing, and headache.[1][2] In animal studies, changes in behavior such as locomotion have also been observed.[3][4]
Q2: How does the side effect profile of Carbetocin compare to Oxytocin (B344502) in animal models?
A2: Carbetocin, a long-acting analogue of oxytocin, generally exhibits a similar but not identical side effect profile.[1] Both can cause hypotension and uterine hyperstimulation. However, some studies suggest that Carbetocin may have a more persistent hypotensive effect.[5] Notably, in male rats, Oxytocin was observed to enhance grooming behavior, an effect not seen with Carbetocin.[3]
Q3: Are the side effects of Carbetocin dose-dependent?
A3: Yes, the side effects of Carbetocin can be dose-dependent. For instance, higher doses may increase the risk and severity of hypotension and uterine hyperstimulation.[6] It is crucial to perform dose-response studies in the specific animal model to determine the optimal therapeutic dose with the most manageable side effect profile.
Troubleshooting Guides
Issue 1: Managing Hypotension and Tachycardia
Q: My animal is exhibiting a sudden drop in blood pressure and an increased heart rate after Carbetocin administration. What should I do?
A: This is a known side effect of Carbetocin.[1][5]
Immediate Actions:
-
Monitor Vital Signs: Continuously monitor blood pressure and heart rate.
-
Fluid Administration: Administer intravenous fluids (e.g., sterile saline) to help restore blood volume and pressure. The volume and rate of administration should be appropriate for the animal species and size.
-
Reduce Anesthesia (if applicable): If the animal is under anesthesia, certain anesthetic agents (e.g., halothane, cyclopropane) can enhance the hypotensive effect of Carbetocin.[7] Consider reducing the anesthetic depth if clinically permissible.
-
Vasopressors: In severe cases, the use of vasopressor agents may be necessary to counteract the hypotensive effects. The choice of agent and dosage should be determined by a veterinarian experienced with the specific animal model.
Preventative Measures:
-
Slow Administration: Administer Carbetocin as a slow intravenous bolus over at least one minute to minimize rapid changes in blood pressure.[7]
-
Dose Optimization: Utilize the lowest effective dose of Carbetocin as determined by dose-response studies.
-
Pre-hydration: Ensure animals are adequately hydrated before Carbetocin administration.
Issue 2: Uterine Hyperstimulation
Q: I observe excessively frequent and prolonged uterine contractions in my animal model after Carbetocin administration. How can I manage this?
A: Uterine hyperstimulation is a potential side effect of uterotonic agents like Carbetocin.[7]
Immediate Actions:
-
Discontinue Carbetocin: If Carbetocin is being administered as an infusion, stop it immediately.
-
Administer Tocolytics: In severe cases, administration of a tocolytic agent (e.g., terbutaline) can help to relax the uterus. The choice of tocolytic and its dosage must be determined in consultation with a veterinarian.
-
Supportive Care: Provide supportive care as needed, including monitoring of fetal heart rate (if applicable) and maternal vital signs. Oxygen administration may also be beneficial.[7]
Preventative Measures:
-
Careful Dosing: Use the minimally effective dose required to achieve the desired uterine tone without causing hyperstimulation.
-
Avoid Co-administration with other Uterotonics: Avoid the concurrent use of other uterotonic agents like prostaglandins (B1171923) or ergot alkaloids, as this can potentiate the effects of Carbetocin.[7]
Issue 3: Gastrointestinal Distress (Nausea and Vomiting)
Q: My animal is showing signs of nausea (e.g., pica in rats) and/or is vomiting after Carbetocin administration. How should I proceed?
A: Nausea and vomiting are reported side effects in human clinical trials and may be observed in laboratory animals.[2]
Management:
-
Monitor and Record: Document the incidence and severity of the symptoms.
-
Supportive Care: Ensure the animal has access to fresh water to prevent dehydration. If vomiting is severe or persistent, veterinary consultation is recommended to consider antiemetic treatment and fluid therapy.
-
Fasting Status: Consider the fasting state of the animal before the experiment, as this may influence the severity of gastrointestinal side effects.
Preventative Measures:
-
Dose Adjustment: Investigate if a lower dose of Carbetocin can achieve the desired therapeutic effect with reduced gastrointestinal distress.
-
Acclimatization: Ensure animals are properly acclimatized to the experimental procedures to minimize stress-induced gastrointestinal upset.
Data Presentation
Table 1: Incidence of Common Side Effects of Carbetocin in Human Clinical Trials (as a reference for animal studies)
| Side Effect | Incidence Rate | Reference |
| Nausea | 6% - 15% | [1] |
| Vomiting | Lower risk with Carbetocin compared to Oxytocin | [2] |
| Hypotension | 40% - 55% (dose-dependent) | [1] |
| Flushing | 7% - 13% | [1] |
| Headache | Commonly reported | [1] |
| Diarrhea | Slightly higher risk with Carbetocin compared to Oxytocin | [2] |
Note: This data is from human studies and should be used as a general guide for potential side effects to monitor in laboratory animals. Incidence rates in specific animal models and at different dosages may vary.
Experimental Protocols
Protocol 1: Assessment of Cardiovascular Side Effects of Carbetocin in Rats
Objective: To evaluate the dose-dependent effects of Carbetocin on blood pressure and heart rate in anesthetized rats.
Methodology:
-
Animal Model: Adult male or female Sprague-Dawley rats (250-300g).
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., isoflurane).
-
Instrumentation:
-
Cannulate the carotid artery for direct measurement of arterial blood pressure.
-
Place ECG electrodes for monitoring heart rate.
-
-
Acclimatization: Allow the animal to stabilize under anesthesia for at least 20 minutes before drug administration, ensuring stable baseline blood pressure and heart rate readings.
-
Drug Administration:
-
Administer Carbetocin intravenously (IV) via a cannulated jugular vein.
-
Test a range of doses (e.g., 0.1, 1, 10 µg/kg) in different groups of animals.
-
Administer each dose as a slow bolus over 1 minute.
-
-
Data Collection:
-
Record mean arterial pressure (MAP) and heart rate (HR) continuously from 5 minutes before administration to at least 60 minutes post-administration.
-
-
Data Analysis:
-
Calculate the change in MAP and HR from baseline at various time points for each dose group.
-
Perform statistical analysis to determine dose-dependent effects.
-
Protocol 2: Evaluation of Uterine Activity and Potential Hyperstimulation in Pregnant Rats
Objective: To assess the effect of different doses of Carbetocin on uterine contractility in late-stage pregnant rats.
Methodology:
-
Animal Model: Time-mated pregnant Sprague-Dawley rats (e.g., gestational day 21).
-
Anesthesia: Anesthetize the rat as described in Protocol 1.
-
Instrumentation:
-
Perform a laparotomy to expose the uterus.
-
Place a micro-balloon catheter into one uterine horn to measure intrauterine pressure.
-
-
Acclimatization: Allow the animal to stabilize for 20-30 minutes to obtain a baseline of uterine activity.
-
Drug Administration:
-
Administer Carbetocin IV at various doses.
-
-
Data Collection:
-
Continuously record intrauterine pressure to measure the frequency, amplitude, and duration of uterine contractions.
-
-
Data Analysis:
-
Analyze the recordings to quantify the uterine response to each dose of Carbetocin.
-
Identify the dose at which hyperstimulation (e.g., tetanic contractions) occurs.
-
Mandatory Visualization
Caption: Carbetocin Gq-protein coupled signaling pathway.
Caption: Experimental workflow for managing Carbetocin side effects.
References
- 1. Adverse Effects of Carbetocin versus Oxytocin in the Prevention of Postpartum Haemorrhage after Caesarean Section: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Side‐effects of carbetocin to prevent postpartum hemorrhage: A systematic review and meta‐analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jpp.krakow.pl [jpp.krakow.pl]
- 5. Cardiovascular effects of oxytocin and carbetocin at cesarean section. A prospective double-blind randomized study using noninvasive pulse wave analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mims.com [mims.com]
Technical Support Center: pH Optimization for Heat-Stable Carbetocin Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the pH optimization of heat-stable Carbetocin (B549339) formulations.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a heat-stable Carbetocin formulation?
A1: The optimal pH for a heat-stable Carbetocin formulation is approximately 5.45, with a recommended range of 5.25 to 5.65.[1][2][3] This pH minimizes the sum of degradation pathways, ensuring the long-term stability of the peptide.[1]
Q2: What are the primary degradation pathways for Carbetocin in aqueous solutions?
A2: The main degradation routes for Carbetocin are deamidation, oxidation, and racemization.[1][4] The stability profile of Carbetocin as a function of pH is U-shaped, with the optimum pH representing the point of lowest total degradation.[1][2]
Q3: How does pH affect the specific degradation pathways of Carbetocin?
A3:
-
Deamidation: This is favored at low pH (acid-catalyzed hydrolysis) and to a lesser extent at high pH. It can occur at the asparagine and glutamine side-chains, as well as the C-terminal glycine (B1666218) amide.[1][4]
-
Oxidation: The thioether linkage in Carbetocin is susceptible to oxidation, and this degradation is accelerated by increasing pH.[1]
-
Racemization: Racemization of the asparagine residue from the L-form to the D-form is a significant degradation pathway at a pH above approximately 6.[4] Racemization can also occur at the L-proline residue under acidic conditions and the L-serine residue under alkaline conditions.[4]
Q4: What is the recommended composition for a heat-stable Carbetocin formulation?
A4: A well-established heat-stable formulation consists of 0.1 mg/mL Carbetocin, 10 mM sodium succinate (B1194679) buffer, 47 mg/mL D-mannitol, and 1 mg/mL L-methionine, with the pH adjusted to 5.25-5.65 with sodium hydroxide.[1]
Q5: What are the roles of the excipients in the heat-stable formulation?
A5:
-
Sodium Succinate Buffer: Maintains the pH of the formulation within the optimal range for Carbetocin stability.
-
D-Mannitol: Acts as a bulking agent and a tonicity-adjusting agent.[5]
-
L-Methionine: Serves as an antioxidant to protect the thioether linkage of Carbetocin from oxidation.[1][5]
Q6: How stable is the optimized heat-stable Carbetocin formulation?
A6: The optimized formulation demonstrates excellent stability, maintaining ≥95% purity for at least 3 years at 30°C, 6 months at 40°C, 3 months at 50°C, and 1 month at 60°C.[1][2][3] It is also not sensitive to freezing or light when stored in its primary container.[1][3]
Troubleshooting Guides
Issue 1: Increased levels of a specific impurity observed during stability studies.
-
Question: My stability data shows a consistent increase in a particular impurity peak. How do I identify the cause and resolve it?
-
Answer:
-
Identify the Impurity: First, characterize the impurity. Based on its relative retention time in your HPLC analysis and forced degradation studies, you can tentatively identify it. Common degradants include deamidation products, oxidation products, and racemized isomers.[6]
-
Correlate with pH:
-
If the impurity is more prominent at a lower pH , it is likely a result of deamidation . Re-evaluate your buffer system and ensure the initial pH is correctly adjusted and maintained throughout the shelf life.
-
If the impurity increases at a higher pH , it could be due to oxidation or racemization of asparagine.[1][4]
-
-
Troubleshooting Steps:
-
Verify pH: Accurately measure the pH of your formulation batches. Drifting pH can lead to increased degradation.
-
Check Excipient Concentrations: Ensure the concentration of L-methionine is adequate to prevent oxidation.
-
Review Manufacturing Process: For oxygen-sensitive formulations, consider purging with an inert gas like nitrogen during manufacturing and filling.[5]
-
-
Issue 2: Overall purity of the Carbetocin formulation is decreasing faster than expected.
-
Question: The total purity of my Carbetocin formulation is dropping below 95% in my accelerated stability study sooner than anticipated. What could be the problem?
-
Answer:
-
Confirm Optimal pH: The most critical factor is the pH of the formulation. A deviation from the optimal pH of 5.45 will accelerate multiple degradation pathways.[1]
-
Investigate Multiple Impurities: A general loss of purity suggests that multiple degradation pathways may be active. Profile the impurities to see if there is a proportional increase in several degradants.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased Carbetocin purity.
-
Data Presentation
Table 1: pH-Dependent Impurity Formation in Carbetocin Formulation
| pH | Sum of Impurities after 12 months at 40°C/75% RH |
| 4.0 | ~6% |
| 4.5 | ~4.5% |
| 5.2 | ~3.8% |
| 5.45 | ~3.5% (Optimal) |
| 6.1 | ~4.2% |
| 6.5 | ~5% |
| 7.0 | ~6.5% |
Data interpolated from graphical representations in scientific literature.[1]
Table 2: Stability of Heat-Stable Carbetocin Formulation at Optimal pH
| Storage Condition | Duration | Minimum Purity |
| 30°C / 75% RH | 3 years | ≥95% |
| 40°C / 75% RH | 6 months | ≥95% |
| 50°C | 3 months | ≥95% |
| 60°C | 1 month | ≥95% |
Source: Malm et al. (2018)[1]
Experimental Protocols
Protocol 1: pH Screening for Formulation Optimization
This protocol outlines the steps to determine the optimal pH for a Carbetocin formulation.
Caption: Experimental workflow for pH screening of Carbetocin formulations.
Protocol 2: Stability-Indicating RP-HPLC Method for Carbetocin and Impurities
This method is designed to separate Carbetocin from its potential degradation products.
-
Instrument: HPLC system with UV detection.
-
Column: YMC-pack C18, or equivalent (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Potassium dihydrogen phosphate (B84403) buffer (pH 6.5)—acetonitrile (80:20, v/v).[7]
-
Mobile Phase B: Potassium dihydrogen phosphate buffer (pH 6.5)—acetonitrile (72:28, v/v).[7]
-
Gradient: An appropriate gradient program should be developed to ensure the separation of all impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[7]
-
Detection Wavelength: 220 nm.[8]
-
Injection Volume: 20 µL.
Protocol 3: Forced Degradation Study
Forced degradation studies are crucial for identifying potential degradation products and validating the stability-indicating nature of the analytical method. The goal is to achieve 5-20% degradation.
-
Acid Hydrolysis:
-
Prepare a solution of Carbetocin in 0.1 M hydrochloric acid.
-
Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).
-
Neutralize with an equivalent amount of 0.1 M sodium hydroxide.
-
Analyze by the stability-indicating HPLC method.[4]
-
-
Base Hydrolysis:
-
Prepare a solution of Carbetocin in 0.1 M sodium hydroxide.
-
Incubate at room temperature or slightly elevated (e.g., 40°C) for a defined period (e.g., 8-24 hours).
-
Neutralize with an equivalent amount of 0.1 M hydrochloric acid.
-
Analyze by HPLC.[4]
-
-
Oxidative Degradation:
-
Prepare a solution of Carbetocin in 3% hydrogen peroxide.
-
Incubate at room temperature for a defined period (e.g., 24 hours).
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Store a solid sample of Carbetocin at a high temperature (e.g., 80°C) for an extended period (e.g., 7 days).
-
Dissolve the sample in a suitable solvent and analyze by HPLC.
-
-
Photostability:
-
Expose a solution of Carbetocin to a light source according to ICH Q1B guidelines.
-
Analyze by HPLC.
-
References
- 1. Development and stability of a heat‐stable formulation of carbetocin for the prevention of postpartum haemorrhage for use in low and middle‐income countries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and stability of a heat-stable formulation of carbetocin for the prevention of postpartum haemorrhage for use in low and middle-income countries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Novel and Stability Indicating RP-HPLC-UV Method for Simultaneous Analysis of Carbetocin and Ten Impurities in Carbetocin Injection Products | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Long-Term Stability Testing of Carbetocin Solutions
This technical support center is designed for researchers, scientists, and drug development professionals working with Carbetocin (B549339) solutions. It provides troubleshooting guidance and answers to frequently asked questions (FAQs) to address specific issues that may arise during long-term stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Carbetocin in solution?
A1: The main degradation routes for Carbetocin in solution are deamidation, oxidation, and racemization.[1][2][3]
-
Deamidation: This occurs on the amide side-chains of asparagine and the C-terminal glycine (B1666218) amide. It is catalyzed by acidic conditions and can also occur to a lesser extent under basic conditions.[1][3]
-
Oxidation: The thioether linkage in the Carbetocin molecule is susceptible to oxidation, a process that is accelerated at a higher pH.[2][3]
-
Racemization: The asparagine residue can convert from its natural L-form to the D-form, particularly at a pH above 6.[2][3] Potential racemization can also occur at the L-proline residue under acidic conditions.[1]
Q2: What is the optimal pH for ensuring the long-term stability of a Carbetocin solution?
A2: An optimal pH of approximately 5.45 (within a range of 5.25–5.65) has been identified for a heat-stable formulation of Carbetocin.[2][3] This pH minimizes the sum of degradation from deamidation and racemization.[2][3] This is significantly higher than the typical pH range for oxytocin (B344502) formulations (pH 3.5–4.0), a difference attributed to structural variations between the two molecules.[1][2]
Q3: How do temperature and light affect the stability of Carbetocin solutions?
A3: Temperature is a critical factor in the stability of Carbetocin solutions. A heat-stable formulation has been developed that maintains at least 95% purity for a minimum of 3 years at 30°C and for shorter durations at elevated temperatures.[2] The heat-stable formulation has also been shown to be resistant to degradation from light exposure when stored in its primary container.[2]
Q4: Is there a commercially available heat-stable formulation of Carbetocin?
A4: Yes, a heat-stable formulation has been developed. It typically consists of 0.1 mg/mL Carbetocin in a sodium succinate (B1194679) buffer with mannitol (B672) and L-methionine as an antioxidant.[2] This formulation is designed to be stable even in regions with high temperatures and humidity.[2][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid loss of potency in the Carbetocin solution. | - Inappropriate storage temperature.- pH of the solution is outside the optimal range (5.25-5.65).- Exposure to light (if not in a light-protective primary container). | - Verify storage conditions and ensure they align with recommended temperatures.- Measure the pH of the solution and adjust if necessary using an appropriate buffer system.- Store solutions in amber vials or other light-protecting containers. |
| Appearance of unexpected peaks in the HPLC chromatogram. | - Degradation of Carbetocin due to stress conditions (e.g., pH, temperature, oxidation).- Interaction with excipients or container closure system. | - Perform forced degradation studies (acid, base, oxidation, thermal, photolytic) to identify potential degradation products and their retention times.[1][5]- Evaluate the compatibility of the formulation with all excipients and the primary packaging. |
| Inconsistent results between different stability batches. | - Variability in the initial quality of the Carbetocin active pharmaceutical ingredient (API).- Inconsistent preparation of the solution (e.g., pH, concentration).- Differences in storage conditions between batches. | - Ensure consistent quality of the starting API for each batch.- Standardize the solution preparation protocol and ensure accurate pH measurement and adjustment.- Use calibrated and monitored stability chambers to maintain consistent temperature and humidity. |
| Precipitation or cloudiness observed in the solution. | - Poor solubility of Carbetocin or excipients at the storage temperature.- pH shift leading to precipitation. | - Assess the solubility of all components at the intended storage conditions.- Re-evaluate the buffer capacity and ensure the pH remains stable over time. |
Data Presentation
Table 1: Long-Term and Accelerated Stability of Heat-Stable Carbetocin Formulation
| Storage Condition | Duration | Potency Maintained |
| 30°C / 75% RH | 36 months | ≥95% |
| 40°C / 75% RH | 6 months | ≥95% |
| 50°C | 3 months | ≥95% |
| 60°C | 1 month | ≥95% |
| Data sourced from Malm et al. (2018)[2] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Carbetocin
This method is designed to separate Carbetocin from its potential degradation products.
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with UV detection.[1]
-
Column: C18 bonded silica (B1680970) gel column (e.g., 150 x 3.0 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.3 g of ammonium (B1175870) acetate (B1210297) in 1000 mL of water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B should be developed to ensure the separation of all impurities.[1]
-
Protocol 2: Forced Degradation Study for Carbetocin
Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. The aim is to achieve 5-20% degradation of the drug substance.[1][7]
-
a) Acid Hydrolysis:
-
Prepare a solution of Carbetocin in 0.1 M hydrochloric acid.
-
Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).
-
Neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide.
-
Analyze the sample using the stability-indicating HPLC method.[1]
-
-
b) Base Hydrolysis:
-
Prepare a solution of Carbetocin in 0.1 M sodium hydroxide.
-
Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 8-24 hours).
-
Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.
-
Analyze the sample by the stability-indicating HPLC method.[1]
-
-
c) Oxidative Degradation:
-
Prepare a solution of Carbetocin in a 3% hydrogen peroxide solution.
-
Incubate the solution at room temperature for a defined period (e.g., 24 hours).
-
Analyze the sample by the stability-indicating HPLC method.[1]
-
-
d) Thermal Degradation:
-
Store a solid sample of Carbetocin at a high temperature (e.g., 80°C) for an extended period (e.g., 7 days).
-
Dissolve the sample in a suitable solvent.
-
Analyze the sample by the stability-indicating HPLC method.[1]
-
-
e) Photostability:
-
Expose a solution of Carbetocin to a light source with a specified output (e.g., according to ICH Q1B guidelines).
-
Analyze the sample by the stability-indicating HPLC method and compare it with a sample stored in the dark.[1]
-
Visualizations
Caption: Major degradation pathways of Carbetocin in solution.
Caption: Experimental workflow for a Carbetocin stability study.
Caption: Troubleshooting logic for unexpected HPLC peaks.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and stability of a heat‐stable formulation of carbetocin for the prevention of postpartum haemorrhage for use in low and middle‐income countries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ghsupplychain.org [ghsupplychain.org]
- 4. Room temperature stable carbetocin for the prevention of postpartum haemorrhage during the third stage of labour in women delivering vaginally: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN111060635A - Analysis and detection method of carbetocin - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Carbetocin Acetate and Oxytocin in Uterine Contractility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of carbetocin (B549339) acetate (B1210297) and oxytocin (B344502), two critical uterotonic agents, focusing on their performance in uterine contractility studies. The information presented is supported by experimental data to assist researchers and drug development professionals in making informed decisions for their studies.
Introduction
Oxytocin, a naturally occurring hormone, is the standard agent for preventing and treating postpartum hemorrhage (PPH) by stimulating uterine contractions.[1][2][3] Carbetocin acetate is a synthetic analogue of oxytocin with a longer half-life, offering the potential for a more sustained uterotonic effect from a single administration.[2][4][5][6] Understanding the nuanced differences in their mechanisms, efficacy, and experimental evaluation is crucial for advancing obstetric care and drug development.
Mechanism of Action and Receptor Binding
Both carbetocin and oxytocin exert their effects by binding to the oxytocin receptor (OTR), a G-protein coupled receptor, in the myometrium.[7][8][9] This binding initiates a signaling cascade that leads to increased intracellular calcium concentrations and subsequent uterine muscle contraction.[10][11]
While both are agonists at the OTR, they exhibit different binding affinities and pharmacokinetics. Carbetocin has a lower affinity for the oxytocin receptor compared to oxytocin but demonstrates higher stability and a significantly longer duration of action.[7][12]
Table 1: Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki) | Reference |
| This compound | Oxytocin Receptor | 7.1 nM | [7][8] |
| Oxytocin | Oxytocin Receptor | ~1-10 nM (varies by study) | |
| This compound | Vasopressin V2 Receptor | 61.3 nM (low affinity) | [13][14] |
Signaling Pathway
The activation of the oxytocin receptor by either carbetocin or oxytocin triggers the Gq/11 G-protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. The elevated intracellular calcium, along with DAG-activated protein kinase C (PKC), promotes the phosphorylation of myosin light chains, leading to smooth muscle contraction.
Comparative Efficacy in Uterine Contractility
In vitro studies using isolated uterine muscle strips provide a controlled environment to compare the direct effects of carbetocin and oxytocin on myometrial contractility.
Table 2: In Vitro Uterine Contractility Data
| Parameter | Carbetocin | Oxytocin | Study Findings | Reference |
| EC50 | 48.0 ± 8.20 nM | 5.62 ± 1.22 nM | Oxytocin is more potent in vitro. | [13] |
| Maximal Contractile Effect | ~50% lower than oxytocin | Higher maximal effect | Oxytocin produces a stronger maximal contraction in isolated tissues. | [13] |
| Motility Index | Significantly lower | Significantly higher | Oxytocin produced a higher motility index in both control and oxytocin-pretreated myometrial strips. | [15] |
Clinical trials, however, often highlight the benefits of carbetocin's longer half-life, which may lead to a more stable uterine tone over time and a reduced need for additional uterotonic agents.
Table 3: Clinical Trial Outcomes
| Outcome | Carbetocin | Oxytocin | Study Findings | Reference |
| Mean Blood Loss | 571.42 ± 166.26 ml | 730.95 ± 227.20 ml | Carbetocin was associated with significantly less blood loss.[9] | [9][16][17] |
| 181.33 mL | 256.75 mL | Significantly lower blood loss in the carbetocin group in high-risk vaginal deliveries.[18] | [18] | |
| Need for Additional Uterotonics | 0% | 23.5% | Significantly fewer women in the carbetocin group required additional uterotonics.[4] | [4][19][20][21] |
| 13.33% | 30% | Fewer patients in the carbetocin group required additional uterotonics in high-risk vaginal deliveries.[18] | [18] | |
| Uterine Tone | Better sustained tone at 2, 12, and 24 hours post-cesarean section. | Less sustained tone compared to carbetocin. | Carbetocin provides a more prolonged and stable uterine tone. | [4] |
Experimental Protocols
In Vitro Myometrial Contractility Assay
This protocol describes a common method for assessing the contractile effects of uterotonic agents on isolated uterine tissue.[22][23][24][25]
1. Tissue Preparation:
-
Myometrial biopsies are obtained from consenting patients undergoing cesarean section.
-
The tissue is immediately placed in chilled, oxygenated physiological salt solution (PSS).
-
Myometrial strips of a standardized size (e.g., 2 x 2 x 10 mm) are dissected.
2. Mounting:
-
The strips are mounted in individual organ bath chambers containing PSS at 37°C, continuously bubbled with 95% O2 / 5% CO2.
-
One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.
3. Equilibration:
-
The tissue is allowed to equilibrate for at least 60-90 minutes, with regular washes with fresh PSS, until spontaneous contractions become regular.
4. Dose-Response Testing:
-
Cumulative concentration-response curves are generated by adding increasing concentrations of carbetocin or oxytocin (e.g., 10⁻¹⁰ to 10⁻⁵ M) to the organ baths.
-
Each concentration is allowed to take effect for a set period (e.g., 15-20 minutes) before the next addition.
5. Data Analysis:
-
The amplitude, frequency, and duration of contractions are recorded and analyzed.
-
The motility index (amplitude × frequency) and area under the curve are calculated to quantify the overall contractile activity.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium ([Ca²⁺]i) in myometrial cells upon agonist stimulation.[10][26]
1. Cell Culture:
-
Primary human myometrial cells are isolated from biopsies and cultured to form a confluent monolayer.
2. Dye Loading:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for 30-60 minutes at 37°C.
3. Baseline Measurement:
-
The cells are washed to remove extracellular dye, and a baseline fluorescence reading is taken.
4. Agonist Stimulation:
-
Carbetocin or oxytocin is added to the cells, and the change in fluorescence intensity is measured over time using a fluorometer or a fluorescence microscope.
5. Data Analysis:
-
The change in fluorescence is proportional to the change in [Ca²⁺]i. The peak response and the area under the curve are calculated to quantify the extent of calcium mobilization.
Conclusion
Both this compound and oxytocin are effective oxytocin receptor agonists that induce uterine contractions. In vitro studies demonstrate that oxytocin has a higher potency and produces a greater maximal contractile effect on isolated myometrial strips.[13] However, clinical studies often favor carbetocin due to its longer half-life, which results in a more sustained uterotonic effect, reduced blood loss, and a lower requirement for additional uterotonic interventions.[4][9][18][19][20] The choice between these agents in a research or clinical setting will depend on the specific objectives, with carbetocin offering a longer duration of action and oxytocin providing a more potent, short-term effect.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Carbetocin Versus Oxytocin in the Prevention of Post Partum Haemorrhage (PPH) in Women Undergoing Caesarean Sections for Placenta Previa: A Randomised Controlled Trial [ctv.veeva.com]
- 3. Comparison of Oxytocin vs. Carbetocin Uterotonic Activity after Caesarean Delivery Assessed by Electrohysterography: A Randomised Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbetocin versus oxytocin in caesarean section with high risk of post-partum haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
- 9. The Role of Oxytocin versus Carbetocin in Prevention of Postpartum Hemorrhage in Cesarean Section: A Randomized Control Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mobilization of calcium by the brief application of oxytocin and prostaglandin E2 in single cultured human myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. In Vitro Comparative Effect of Carbetocin and Oxytocin in Pregnant Human Myometrium with and without Oxytocin Pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Carbetocin versus oxytocin for prevention of postpartum hemorrhage in hypertensive women undergoing elective cesarean section - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of Oxytocin versus Carbetocin in Vaginal Delivery - A Randomised Controlled Study [ijsr.net]
- 19. Hemodynamic and Uterotonic Effects of Carbetocin Versus Oxytocin in a Cesarean Section With a High Risk of Postpartum Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparison of Intravenous Carbetocin (100 Mcg) and Intravenous Oxytocin (10 IU) for the Prevention of Postpartum Hemorrhage Following Emergency Cesarean Section - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sciencepub.net [sciencepub.net]
- 22. Human Myometrial Contractility Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Human Myometrial Contractility Assays. | Semantic Scholar [semanticscholar.org]
- 24. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. reprocell.com [reprocell.com]
- 26. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Carbetocin and Oxytocin Binding to the Oxytocin Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinities and signaling pathways of Carbetocin (B549339) and the endogenous hormone Oxytocin at the Oxytocin Receptor (OTR). The information presented is collated from various experimental studies to offer an objective overview for research and drug development purposes.
Introduction
Oxytocin, a nonapeptide hormone, plays a crucial role in social bonding, uterine contractions, and lactation. Its synthetic analogue, Carbetocin, was developed to offer a longer-acting therapeutic alternative for the prevention of postpartum hemorrhage. While both molecules target the OTR, a G-protein coupled receptor (GPCR), they exhibit distinct pharmacological profiles in terms of binding affinity, receptor selectivity, and downstream signaling. Understanding these differences is paramount for the development of novel therapeutics targeting the oxytocinergic system.
Comparative Binding Affinity and Functional Potency
Experimental data reveals that while both Carbetocin and Oxytocin bind to the OTR, their affinities and functional potencies differ. Oxytocin generally exhibits a higher binding affinity (lower Kᵢ value) compared to Carbetocin. However, the functional consequence of this binding, in terms of G-protein activation, shows a more nuanced picture.
| Ligand | Receptor | Species | Kᵢ (nM) | EC₅₀ (nM) for Gq activation | Reference |
| Oxytocin | Oxytocin Receptor (OTR) | Human | ~0.71 | 9.7 ± 4.43 | [1] |
| Carbetocin | Oxytocin Receptor (OTR) | Human | ~7.0 | 48.8 ± 16.09 | [1] |
| Carbetocin | Oxytocin Receptor (OTR) | Rat | 1.96 | 48.0 ± 8.20 | [1][2] |
Key Observations:
-
Oxytocin demonstrates an approximately 10-fold higher binding affinity for the human OTR compared to Carbetocin.
-
Congruent with its lower binding affinity, Carbetocin shows a higher EC₅₀ value for Gq protein activation, indicating lower potency in initiating this specific signaling cascade.
-
Studies on rat myometrial OTR also indicate a higher EC₅₀ for Carbetocin compared to Oxytocin, suggesting a similar trend across species.
Receptor Selectivity
An important distinction between Carbetocin and Oxytocin lies in their selectivity for the OTR over the structurally related vasopressin receptors (V₁aR and V₁bR). Oxytocin is known to bind to and activate these receptors, which can lead to off-target effects. In contrast, Carbetocin exhibits high selectivity for the OTR and can even act as an antagonist at vasopressin receptors. This increased selectivity of Carbetocin may contribute to a more favorable side-effect profile in clinical applications.
Signaling Pathways
The OTR is known to couple to several G-protein subtypes, including Gq, Gi, and Go. The canonical and most well-characterized pathway for both Oxytocin and Carbetocin is through the Gαq subunit.
Canonical Gq Signaling Pathway:
-
Ligand Binding: Oxytocin or Carbetocin binds to the OTR.
-
Gq Activation: The receptor undergoes a conformational change, leading to the activation of the Gαq subunit of the heterotrimeric G-protein.
-
PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).
-
Cellular Response: The increase in intracellular Ca²⁺, along with the activation of Protein Kinase C (PKC) by DAG, leads to various cellular responses, including smooth muscle contraction.
Interestingly, research has shown that Carbetocin acts as a functionally selective Gq agonist . While Oxytocin can activate OTR coupling to Gq, Gi, and Go proteins, Carbetocin selectively activates only the OTR/Gq pathway. This functional selectivity further differentiates its pharmacological action from that of Oxytocin.
Experimental Protocols
The determination of binding affinities (Kᵢ) is typically performed using a competitive radioligand binding assay. Below is a generalized protocol for such an experiment.
Objective: To determine the binding affinity of unlabeled Carbetocin and Oxytocin to the OTR by measuring their ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line expressing the human OTR (e.g., HEK293T or CHO cells).
-
Radiolabeled OTR antagonist (e.g., [³H]-Vasopressin or a specific labeled OTR antagonist).
-
Unlabeled Carbetocin and Oxytocin of known concentrations.
-
Assay Buffer (e.g., Tris-HCl with MgCl₂, and BSA).
-
Wash Buffer (e.g., ice-cold Tris-HCl).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Membrane Preparation: Cell membranes expressing the OTR are isolated and quantified for protein concentration.
-
Assay Setup:
-
Total Binding: Radioligand is incubated with cell membranes in the assay buffer.
-
Non-specific Binding: Radioligand is incubated with cell membranes in the presence of a high concentration of an unlabeled OTR ligand to saturate all specific binding sites.
-
Competitive Binding: Radioligand is incubated with cell membranes in the presence of serially diluted concentrations of the unlabeled test compounds (Carbetocin or Oxytocin).
-
-
Incubation: The assay plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold wash buffer.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The percentage of specific binding is plotted against the logarithm of the competitor concentration.
-
The IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
-
The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Conclusion
Carbetocin and Oxytocin, while both agonists of the OTR, exhibit significant differences in their molecular pharmacology. Oxytocin has a higher binding affinity, whereas Carbetocin demonstrates greater selectivity for the OTR over vasopressin receptors and acts as a functionally selective agonist for the Gq pathway. These distinctions are critical for understanding their respective therapeutic effects and for guiding the future design of more specific and effective oxytocinergic drugs. The experimental protocols and data presented in this guide provide a foundation for further research in this area.
References
- 1. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
Carbetocin for Postpartum Hemorrhage Prevention: A Comparative Meta-Analysis
For Immediate Release
A comprehensive meta-analysis of multiple randomized controlled trials (RCTs) reveals that Carbetocin (B549339) is a potent uterotonic agent for the prevention of postpartum hemorrhage (PPH), offering significant advantages in certain clinical scenarios over traditional treatments like oxytocin (B344502) and misoprostol (B33685). This guide provides a detailed comparison of Carbetocin's effectiveness, supported by experimental data and protocols, for researchers, scientists, and drug development professionals.
Postpartum hemorrhage remains a leading cause of maternal mortality worldwide, primarily due to uterine atony.[1] The timely administration of uterotonic agents is a critical intervention to prevent excessive bleeding after childbirth. Carbetocin, a long-acting analogue of oxytocin, has emerged as a promising alternative, demonstrating a prolonged duration of action that may reduce the need for additional interventions.[1] This guide synthesizes findings from several meta-analyses to offer an objective comparison of Carbetocin with other commonly used uterotonics.
Comparative Efficacy of Carbetocin
Carbetocin versus Oxytocin
Meta-analyses of RCTs consistently show that Carbetocin is at least as effective, and in some cases superior, to the standard prophylactic agent, oxytocin, particularly in the context of cesarean delivery.
For women undergoing cesarean section , Carbetocin has been shown to be superior in reducing the need for additional uterotonic agents, decreasing the incidence of PPH, lowering blood loss, and reducing the need for blood transfusions.[2][3] One meta-analysis involving 3,048 patients found a significant difference in postpartum blood loss volume in favor of Carbetocin.[1] Another systematic review of 17 studies with 3,667 participants noted that Carbetocin administration is associated with a lower need for additional uterotonics, a reduced need for blood transfusion, and a smaller drop in hemoglobin levels compared to oxytocin in low-risk women undergoing cesarean delivery.[4] For high-risk women undergoing cesarean delivery, a meta-analysis of 14 studies (3,068 participants) also concluded that Carbetocin decreased blood loss in the first 24 hours, postoperative hemoglobin drop, the incidence of PPH, the need for additional uterotonics, and blood transfusion compared to oxytocin.[5][6][7]
In the case of vaginal delivery , the evidence is more nuanced. A meta-analysis of five RCTs including 30,314 women found no significant difference between Carbetocin and oxytocin in the incidence of PPH ≥500 ml.[8][9][10] Similarly, no significant differences were observed for PPH ≥1000 ml, the use of additional uterotonic agents, or the need for blood transfusion.[8][10] However, for certain outcomes, another meta-analysis did find Carbetocin to be superior in reducing the need for additional uterine contractions, the incidence of PPH, and overall blood loss in vaginal delivery patients.[2]
A heat-stable formulation of Carbetocin has been developed to address the cold-chain requirements of oxytocin, a significant advantage in low-resource settings.[5][9] A large randomized controlled trial (the WHO CHAMPION trial) and subsequent analyses have investigated its efficacy. One ancillary study to this trial found that intramuscular heat-stable Carbetocin resulted in a slightly lower post-delivery hemoglobin and a slightly higher, though not clinically relevant, drop in hemoglobin compared to oxytocin.[11][12]
Carbetocin versus Misoprostol
When compared with misoprostol, Carbetocin has demonstrated a more favorable efficacy and safety profile. A systematic review and meta-analysis concluded that for women who underwent cesarean section, Carbetocin is more effective and safer in preventing and reducing PPH than misoprostol, as evidenced by decreased intraoperative blood loss and a lower need for blood transfusion or additional surgical interventions.[13] Another meta-analysis found that Carbetocin significantly reduced the need for additional uterotonics compared to misoprostol.[14][15] In high-risk patients for PPH during vaginal delivery, Carbetocin was found to be more effective in controlling the amount of blood loss.[16]
Quantitative Data Summary
The following tables summarize the quantitative findings from the meta-analyses, comparing Carbetocin to Oxytocin and Misoprostol across various key outcomes.
Table 1: Carbetocin vs. Oxytocin for PPH Prevention in Cesarean Delivery
| Outcome | Number of Studies (Patients) | Result (Carbetocin vs. Oxytocin) | 95% Confidence Interval | p-value | Citation |
| Need for Additional Uterotonics | 14 (3154) | OR: 0.53 | 0.39 to 0.72 | < 0.001 | [4] |
| 12 (2663) | OR: 0.17 | 0.07 to 0.37 | < 0.001 | [5][6] | |
| 7 (2012) | RR: 0.57 | 0.49 to 0.65 | < 0.001 | [3] | |
| Incidence of PPH (>500ml) | 8 (1787) | OR: 0.52 | 0.36 to 0.77 | < 0.001 | [5][6] |
| 7 (2012) | RR: 0.79 | 0.66 to 0.94 | 0.009 | [3] | |
| 11 (2228) | OR: 1.08 | 0.81 to 1.44 | 0.61 | [4] | |
| Blood Loss (Mean Difference) | 6 (3048) | -47.71 ml | -69.16 to -26.27 | < 0.0001 | [1] |
| 11 (2497) | -111.07 ml (in 1st 24h) | -189.34 to -32.80 | 0.005 | [5][6] | |
| Need for Blood Transfusion | 9 (1936) | OR: 0.57 | 0.34 to 0.97 | 0.04 | [4] |
| 10 (2439) | OR: 0.27 | 0.12 to 0.57 | < 0.001 | [6][7] | |
| 7 (2012) | RR: 0.31 | 0.15 to 0.64 | 0.002 | [3] | |
| Hemoglobin Drop (Mean Difference) | 3 (1240) | -0.08 g/dL | -0.10 to -0.06 | < 0.001 | [4] |
| 8 (1646) | -0.46 g/dL | -0.14 to -0.79 | 0.03 | [5][6] |
Table 2: Carbetocin vs. Oxytocin for PPH Prevention in Vaginal Delivery
| Outcome | Number of Studies (Patients) | Result (Carbetocin vs. Oxytocin) | 95% Confidence Interval | p-value | Citation |
| Incidence of PPH (≥500ml) | 5 (30,314) | RR: 0.52 | 0.24 to 1.15 | 0.11 | [8][9][10] |
| Need for Additional Uterotonics | - | No significant difference | - | - | [8][10] |
| Incidence of PPH (≥1000ml) | - | No significant difference | - | - | [8][10] |
| Need for Blood Transfusion | - | No significant difference | - | - | [8][10] |
Table 3: Carbetocin vs. Misoprostol for PPH Prevention
| Outcome | Number of Studies (Patients) | Result (Carbetocin vs. Misoprostol) | 95% Confidence Interval | p-value | Citation |
| Need for Additional Uterotonics | 3 (422) | RR: 0.28 | 0.15 to 0.49 | - | [14][15] |
| Incidence of PPH (500-1000ml) | 3 | OR: 0.27 | 0.14 to 0.50 | - | [15] |
| Intraoperative Blood Loss | - | Significantly lower with Carbetocin | - | - | [13] |
| Need for Blood Transfusion | - | Significantly lower with Carbetocin | - | - | [13] |
Adverse Effect Profile
Carbetocin is generally well-tolerated, with an adverse effect profile similar to or more favorable than its alternatives.
When compared to oxytocin , most meta-analyses found no significant differences in the incidence of common side effects such as nausea, vomiting, flushing, headache, and tremors.[2][8][17][18][19] One meta-analysis focusing on cesarean section patients did find that Carbetocin was superior in reducing the incidence of headache.[2]
In comparison to misoprostol , Carbetocin is associated with a significantly lower incidence of adverse effects like fever, heat sensation, metallic taste, and shivering.[13][14] However, no significant differences were found for headache and palpitations.[13]
Experimental Protocols
The meta-analyses included in this guide are based on randomized controlled trials (RCTs) with similar experimental protocols. The generalized methodology is as follows:
Study Design: The included studies were primarily double-blind, parallel-group, randomized controlled trials.
Participants: The studies enrolled pregnant women scheduled for either elective or emergency cesarean section or those undergoing vaginal delivery. Inclusion and exclusion criteria were established to define the study population, which in some analyses was stratified by risk for PPH (e.g., low-risk vs. high-risk).[4][5]
Intervention:
-
Carbetocin Group: Received a single intravenous (IV) or intramuscular (IM) bolus of 100 µg of Carbetocin.
-
Comparator Group: Received either an IV infusion or bolus of oxytocin (various dosages) or a rectal or oral dose of misoprostol (typically 600-800 µg).
The uterotonic agent was typically administered immediately after the delivery of the infant.
Outcome Measures:
-
Primary Outcomes: Incidence of PPH (defined as blood loss ≥500 ml and sometimes ≥1000 ml), and the need for additional uterotonic agents.
-
Secondary Outcomes: Estimated blood loss, need for blood transfusion, change in hemoglobin/hematocrit levels, and incidence of adverse effects.
Data Collection: Blood loss was measured using various techniques, including calibrated drapes, weighing of surgical swabs, and visual estimation. The need for additional interventions and the occurrence of adverse events were systematically recorded by trained personnel.
Statistical Analysis: The data from individual RCTs were pooled using standard meta-analytic techniques. Risk ratios (RR) or odds ratios (OR) with 95% confidence intervals (CI) were calculated for dichotomous outcomes, while mean differences (MD) were used for continuous outcomes.
Visualizing the Evidence
To further clarify the information presented, the following diagrams illustrate the study selection process typical of the meta-analyses reviewed and the signaling pathway through which Carbetocin exerts its effect.
Caption: PRISMA flow diagram of study selection.
Caption: Simplified Oxytocin/Carbetocin signaling pathway.
Conclusion
The available evidence from numerous meta-analyses strongly supports the use of Carbetocin for the prevention of postpartum hemorrhage, particularly in women undergoing cesarean delivery.[2][3][4] In this population, Carbetocin demonstrates superiority over oxytocin in reducing the need for additional uterotonic interventions and blood transfusions. While its superiority in vaginal deliveries is less consistently demonstrated, it remains an effective option with a favorable safety profile.[8][10] Compared to misoprostol, Carbetocin is more effective and is associated with fewer adverse effects.[13][14] The development of a heat-stable formulation of Carbetocin further enhances its utility, especially in settings where maintaining a cold chain for oxytocin is challenging.[5][9] The choice between Carbetocin and other uterotonics may ultimately depend on the clinical context, patient risk factors, and cost-effectiveness considerations.[3][8] Further research may continue to refine the optimal use of this important therapeutic agent in the prevention of PPH.
References
- 1. jogcr.com [jogcr.com]
- 2. Effectiveness and safety of carboxytocin versus oxytocin in preventing postpartum hemorrhage: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbetocin versus oxytocin for the prevention of postpartum hemorrhage: A meta-analysis of randomized controlled trials in cesarean deliveries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A systematic review and meta-analysis of randomized trials comparing carbetocin to oxytocin in prevention of postpartum hemorrhage after cesarean delivery in low-risk women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbetocin versus oxytocin in prevention of postpartum hemorrhage after cesarean delivery in high-risk women. A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carbetocin versus oxytocin in prevention of postpartum hemorrhage after cesarean delivery in high-risk women. A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbetocin vs oxytocin for prevention of postpartum hemorrhage after vaginal delivery: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Carbetocin vs oxytocin for prevention of postpartum hemorrhage after vaginal delivery: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of heat stable carbetocin vs oxytocin for preventing postpartum haemorrhage on post delivery hemoglobin-a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of Carbetocin Versus Misoprostol in Cesarean Section: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effect of carbetocin compared to misoprostol in management of the third stage of labor and prevention of postpartum hemorrhage: a systematic review | springermedizin.de [springermedizin.de]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Adverse Effects of Carbetocin versus Oxytocin in the Prevention of Postpartum Haemorrhage after Caesarean Section: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Adverse Effects of Carbetocin versus Oxytocin in the Prevention of Postpartum Haemorrhage after Caesarean Section: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Carbetocin's Receptor Selectivity: A Comparative Analysis for Oxytocin Versus Vasopressin Receptors
For Researchers, Scientists, and Drug Development Professionals
Carbetocin (B549339), a long-acting synthetic analogue of oxytocin (B344502), is a critical tool in obstetric medicine, primarily for the prevention of postpartum hemorrhage. Its therapeutic efficacy is intrinsically linked to its selectivity for the oxytocin receptor (OTR) over the structurally related vasopressin receptors (V1aR, V1bR, and V2R). Understanding this selectivity profile is paramount for predicting its pharmacological effects and designing novel therapeutics with improved specificity. This guide provides a detailed comparison of carbetocin's binding affinities and functional potencies at these receptors, supported by experimental data and detailed methodologies.
Quantitative Comparison of Carbetocin's Receptor Affinity and Potency
The selectivity of carbetocin is quantitatively demonstrated by comparing its binding affinity (Ki) and functional potency (EC50) at the oxytocin receptor versus the vasopressin receptor subtypes. The data clearly indicates a higher affinity and potency of carbetocin for the oxytocin receptor.
| Ligand | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Carbetocin | Oxytocin Receptor (OTR) | 1.96 - 7.1[1][2][3] | 48.0 - 48.8[1][4] |
| Vasopressin V1a Receptor (V1aR) | 7.24[1][4] | Inactive (Antagonist)[1][5][6] | |
| Vasopressin V1b Receptor (V1bR) | - | Inactive (Antagonist)[1][5][6] | |
| Vasopressin V2 Receptor (V2R) | 61.3[1][4] | - | |
| Oxytocin | Oxytocin Receptor (OTR) | 0.71[1] | 5.62 - 9.7[1][4] |
| Vasopressin V1a Receptor (V1aR) | - | Active[1] | |
| Vasopressin V1b Receptor (V1bR) | - | Active[1] |
Note: '-' indicates data not available in the cited sources. Ki values represent the inhibition constant, with lower values indicating higher binding affinity. EC50 values represent the concentration of a drug that gives half-maximal response, with lower values indicating higher potency.
Experimental Protocols
The following are representative methodologies for determining the binding affinity and functional potency of ligands like carbetocin.
Radioligand Receptor Binding Assay
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Tissues or cells expressing the receptor of interest (e.g., rat myometrium for OTR and V1aR, or rat kidney for V2R) are homogenized in an ice-cold buffer.[4]
-
The homogenate is centrifuged to pellet the cell membranes.
-
The pellet is washed and resuspended in an appropriate assay buffer.
2. Competitive Binding:
-
A constant concentration of a radiolabeled ligand (e.g., [³H]oxytocin or [³H]arginine vasopressin) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor compound (carbetocin) are added to the incubation mixture.
-
The reaction is incubated to allow binding to reach equilibrium.
3. Separation and Detection:
-
The mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: Workflow for a typical radioligand binding assay.
Functional Assay using Bioluminescence Resonance Energy Transfer (BRET)
BRET assays are used to measure the functional consequences of receptor activation, such as G-protein coupling.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in appropriate media.
-
Cells are transiently transfected with plasmids encoding the receptor of interest (e.g., human OTR, V1aR, or V1bR) and BRET biosensors for specific G-protein subunits (e.g., Gαq-Rluc8 and GFP10-Gγ₂).[1]
2. BRET Measurement:
-
Transfected cells are harvested and plated in a 96-well microplate.
-
The BRET substrate (e.g., coelenterazine (B1669285) h) is added to the cells.
-
The baseline BRET signal is measured using a microplate reader capable of detecting both luminescence and fluorescence.
-
The cells are then stimulated with varying concentrations of the agonist (carbetocin or oxytocin).
-
The change in the BRET ratio (acceptor emission / donor emission) is recorded over time.
3. Data Analysis:
-
The net BRET ratio is calculated by subtracting the baseline ratio from the ratio after agonist addition.
-
Dose-response curves are generated by plotting the net BRET ratio against the logarithm of the agonist concentration.
-
The EC50 and Emax values are determined from the dose-response curves using non-linear regression.
Caption: Workflow for a BRET-based functional assay.
Signaling Pathways
The differential activation of signaling pathways by carbetocin at oxytocin and vasopressin receptors underlies its selective physiological effects.
Oxytocin Receptor Signaling
The oxytocin receptor primarily couples to Gq/11 proteins.[7] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction. Studies have shown that carbetocin selectively activates the OTR/Gq pathway.[1][5][6]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamics of the G protein-coupled vasopressin V2 receptor signaling network revealed by quantitative phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Carbetocin and Other Uterotonic Agents for the Management of Postpartum Hemorrhage
For Researchers, Scientists, and Drug Development Professionals
Postpartum hemorrhage (PPH) remains a leading cause of maternal mortality worldwide, making the effective use of uterotonic agents a cornerstone of obstetric care.[1][2] Uterine atony, the failure of the uterus to contract adequately after childbirth, is the most common cause of PPH.[1][2] This guide provides a comparative analysis of carbetocin (B549339), a long-acting oxytocin (B344502) analogue, against other commonly used uterotonic agents: oxytocin, misoprostol (B33685), ergometrine (often combined with oxytocin as syntometrine), and carboprost (B24374). The review synthesizes clinical efficacy and safety data, details underlying mechanisms of action through signaling pathways, and outlines key experimental protocols used in their evaluation.
Executive Summary
Carbetocin has emerged as a valuable option in the prevention of PPH, demonstrating comparable, and in some contexts, superior efficacy to traditional uterotonics with a favorable side-effect profile. Its primary advantage lies in its prolonged duration of action from a single administration, which may reduce the need for additional uterotonic interventions.[3] A significant development is the formulation of heat-stable carbetocin, which obviates the need for a cold chain and offers a crucial advantage in resource-limited settings. While carbetocin is well-compared to oxytocin, misoprostol, and ergometrine, there is a notable lack of direct comparative clinical trials against carboprost.
Comparative Efficacy and Safety
The clinical utility of a uterotonic agent is determined by its ability to effectively control uterine bleeding while minimizing adverse effects. The following tables summarize the quantitative data from various clinical trials and meta-analyses, comparing carbetocin to other uterotonics in key performance areas.
Table 1: Carbetocin vs. Oxytocin
| Outcome Measure | Delivery Type | Finding | Certainty of Evidence | Citations |
| PPH Prevention (Blood Loss ≥500 mL) | Vaginal | No significant difference | High | [4] |
| Cesarean | Carbetocin may be more effective in reducing blood loss | Moderate | [5][6] | |
| Need for Additional Uterotonics | Vaginal | No significant difference | Low | [4] |
| Cesarean | Carbetocin significantly reduces the need for additional uterotonics | Moderate | [7][8][9] | |
| Blood Transfusion | Cesarean | Carbetocin is associated with a lower need for blood transfusion | High | [8] |
| Mean Blood Loss | Cesarean | Significantly lower with carbetocin in some studies | Moderate | [5][6][10] |
| Side Effects | Both | Similar side effect profiles | High | [4][7] |
Note: A key advantage of carbetocin is its longer half-life (approximately 40 minutes) compared to oxytocin (4-10 minutes), allowing for a single intravenous or intramuscular injection to achieve sustained uterine contraction.[10][11][12][13] Heat-stable carbetocin has been shown to be as effective as oxytocin for preventing PPH of at least 500 mL in vaginal births, a critical innovation for regions without reliable refrigeration.[14][15]
Table 2: Carbetocin vs. Misoprostol
| Outcome Measure | Finding | Citations |
| Blood Loss | Significantly less blood loss with carbetocin | [3][16][17][18] |
| Need for Additional Uterotonics | Significantly lower with carbetocin | [3][16][17][18] |
| Side Effects (e.g., shivering, fever, metallic taste) | Significantly more common with misoprostol | [3][17][18] |
Table 3: Carbetocin vs. Ergometrine/Syntometrine
| Outcome Measure | Finding | Citations |
| Blood Loss | Significantly lower with carbetocin | [19][20] |
| Need for Additional Uterotonics | No significant difference in some studies, but carbetocin appears more effective in reducing the need for additional agents in others. | [19][21] |
| Side Effects (e.g., nausea, vomiting, hypertension) | Fewer adverse effects with carbetocin. Ergometrine is associated with cardiovascular side effects like hypertension. | [21][22][23] |
Carbetocin vs. Carboprost
There is a lack of published literature directly comparing the efficacy and safety of carbetocin and carboprost for the prevention of postpartum hemorrhage.[1][2][24] Carboprost, a synthetic prostaglandin (B15479496) F2α analogue, is generally considered a second-line agent for PPH treatment when other uterotonics fail or are contraindicated.[20][25]
Mechanisms of Action and Signaling Pathways
Uterotonic agents exert their effects by stimulating uterine smooth muscle (myometrium) contractions through various receptor-mediated signaling pathways.
Carbetocin and Oxytocin
Carbetocin is a synthetic analogue of oxytocin and, as such, shares the same primary mechanism of action.[26] They bind to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) predominantly coupled to the Gq alpha subunit.[7][16] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][7][16] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca2+ concentration is the final common pathway leading to myometrial contraction.[4][7][16]
Misoprostol
Misoprostol is a synthetic analogue of prostaglandin E1 (PGE1).[27] It acts by binding to prostaglandin E receptors (specifically the EP1 and EP3 subtypes are implicated in myometrial contraction) on uterine muscle cells.[28][29] This interaction also initiates a Gq-protein coupled pathway, leading to an increase in intracellular calcium levels and subsequent uterine contractions.[28]
Ergometrine
Ergometrine is an ergot alkaloid that exerts its uterotonic effect through multiple receptor systems. It is a partial agonist at α-adrenergic and serotonin (B10506) (5-HT) receptors in the myometrium.[5][17][30][31] Stimulation of these receptors leads to an increase in the force and frequency of uterine contractions.[31] Its action on α-adrenergic receptors also contributes to its vasoconstrictive properties, which can lead to hypertension.[31]
Carboprost
Carboprost is a synthetic analogue of prostaglandin F2α (PGF2α).[14][22] It binds to the prostaglandin F receptor (FP receptor), a Gq-protein coupled receptor, on the myometrial cells.[14][21][22] Similar to the other Gq-coupled pathways, this activation stimulates PLC, leading to increased intracellular calcium and potent uterine contractions.[14]
Experimental Protocols
The evaluation of uterotonic agents involves a range of in vitro and in vivo experimental models, as well as rigorously designed clinical trials.
General Experimental Workflow for Uterotonic Drug Evaluation
The development and comparison of uterotonic agents typically follow a structured workflow, from initial in vitro characterization to large-scale clinical trials.
Key Experimental Methodologies
1. Radioligand Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of a uterotonic agent for its specific receptor (e.g., carbetocin for the oxytocin receptor).
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor are isolated from cell cultures (e.g., CHO cells transfected with the human oxytocin receptor) or from native tissues (e.g., human myometrium).[32]
-
Competitive Binding: The prepared membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [³H]-oxytocin) and varying concentrations of the unlabeled test compound (e.g., carbetocin).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound.[32]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[32]
-
2. Uterine Muscle Strip Contraction Assay
-
Objective: To measure the functional effect (potency and efficacy) of a uterotonic agent on myometrial contractility.
-
Methodology:
-
Tissue Preparation: Small strips of myometrial tissue are obtained from biopsies (e.g., during cesarean section) and dissected.[18][19][33]
-
Mounting: The muscle strips are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and gassed with 95% O₂/5% CO₂. One end of the strip is fixed, and the other is attached to an isometric force transducer.[18][19][33]
-
Equilibration: The tissue is allowed to equilibrate and develop spontaneous rhythmic contractions.
-
Drug Administration: The uterotonic agent is added to the organ bath in a cumulative concentration-response manner. The contractile response (force, frequency, and duration of contractions) is recorded.[19]
-
Data Analysis: Concentration-response curves are generated to determine the EC50 (potency) and Emax (maximum effect/efficacy) of the compound.
-
3. Randomized Controlled Clinical Trials for PPH Prevention
-
Objective: To compare the efficacy and safety of a new uterotonic agent (e.g., carbetocin) against a standard treatment (e.g., oxytocin) in a clinical setting.
-
Methodology:
-
Study Population: A large cohort of pregnant women (e.g., undergoing vaginal or cesarean delivery) are recruited. Inclusion and exclusion criteria are strictly defined.
-
Randomization and Blinding: Participants are randomly assigned to receive either the investigational drug (e.g., 100 µg of carbetocin) or the control drug (e.g., 10 IU of oxytocin) immediately after delivery. To minimize bias, the study is often double-blinded, where neither the participant nor the healthcare provider knows which treatment is being administered.
-
Primary and Secondary Outcomes:
-
Primary outcomes are clearly defined, such as the incidence of PPH (e.g., blood loss ≥500 mL or ≥1000 mL) and the need for additional uterotonic agents.
-
Secondary outcomes may include measured blood loss, changes in hemoglobin levels, need for blood transfusion, and the incidence of specific side effects (e.g., nausea, hypertension, fever).
-
-
Data Collection and Analysis: Data are meticulously collected for all participants. Statistical analysis is performed to determine if there are significant differences between the treatment groups for the predefined outcomes. Non-inferiority analyses are often used to demonstrate that a new treatment is at least as effective as the standard of care.
-
Conclusion
Carbetocin represents a significant advancement in the pharmacological prevention of postpartum hemorrhage. Its favorable pharmacokinetic profile, characterized by a long duration of action, often translates to a reduced need for subsequent uterotonic interventions compared to the standard of care, oxytocin. Clinical data robustly supports its efficacy and safety in both cesarean and vaginal deliveries. Furthermore, the development of a heat-stable formulation of carbetocin is a critical breakthrough, poised to enhance maternal safety in regions where maintaining a cold chain for oxytocin is challenging.
While carbetocin demonstrates superiority over misoprostol and ergometrine in terms of both efficacy and side-effect profile, a clear evidence gap exists in its direct comparison with carboprost. Future research should aim to fill this void to provide a complete comparative landscape of all available uterotonic agents. For drug development professionals, the success of carbetocin highlights the value of optimizing pharmacokinetic properties to improve clinical outcomes in acute care settings. The signaling pathways, now well-elucidated, offer targets for the development of novel uterotonics with potentially even greater efficacy and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrcog.org [ijrcog.org]
- 3. The effect of carbetocin compared to misoprostol in management of the third stage of labor and prevention of postpartum hemorrhage: a systematic review | springermedizin.de [springermedizin.de]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Ergometrine Maleate? [synapse.patsnap.com]
- 6. Effects of prostaglandin F2alpha, latanoprost and carbachol on phosphoinositide turnover, MAP kinases, myosin light chain phosphorylation and contraction and functional existence and expression of FP receptors in bovine iris sphincter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 8. Research Portal [iro.uiowa.edu]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. What is the mechanism of Carboprost Tromethamine? [synapse.patsnap.com]
- 12. reprocell.com [reprocell.com]
- 13. researchgate.net [researchgate.net]
- 14. A Role for Adrenergic Receptors in the Uterotonic Effects of Ergometrine in Isolated Human Term Nonlaboring Myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Human Myometrial Contractility Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. fpnotebook.com [fpnotebook.com]
- 19. Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ijrcog.org [ijrcog.org]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. researchwithnj.com [researchwithnj.com]
- 24. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
- 26. Prostaglandin E1 and Its Analog Misoprostol Inhibit Human CML Stem Cell Self-Renewal via EP4 Receptor Activation and Repression of AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. (PDF) A Role for Adrenergic Receptors in the Uterotonic Effects of Ergometrine in Isolated Human Term Nonlaboring Myometrium (2017) | Rebecca A Fanning | 9 Citations [scispace.com]
- 28. go.drugbank.com [go.drugbank.com]
- 29. benchchem.com [benchchem.com]
- 30. researchgate.net [researchgate.net]
- 31. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 33. The efficacy of three regimes of uterotonic agents for prevention of postpartum blood loss at undergoing cesarean section: a prospective randomized clinical trial | Çetin | Ginekologia Polska [journals.viamedica.pl]
Carbetocin and Oxytocin: A Comparative Analysis of Oxytocin Receptor Internalization
A detailed guide for researchers on the differential effects of carbetocin (B549339) and oxytocin (B344502) on oxytocin receptor (OXTR) internalization, focusing on the role of β-arrestin.
This guide provides a comprehensive comparison of the molecular pharmacology of carbetocin and the endogenous ligand oxytocin, with a specific focus on their distinct mechanisms of promoting oxytocin receptor (OXTR) internalization. Experimental data highlights that carbetocin induces a β-arrestin-independent internalization pathway, a significant deviation from the classical β-arrestin-dependent mechanism activated by oxytocin. This differential engagement of cellular machinery has profound implications for receptor signaling and recycling, positioning carbetocin as a functionally selective agonist at the OXTR.
Quantitative Analysis of Receptor Activation
Experimental data reveals key differences in the potency and efficacy of carbetocin and oxytocin in activating the Gq signaling pathway, a primary downstream effector of the oxytocin receptor.
| Parameter | Carbetocin | Oxytocin | Reference |
| Gq Coupling (EC50) | 48.8 ± 16.09 nM | 9.7 ± 4.43 nM | [1] |
| Maximal Gq Activation | ~45 ± 6% of Oxytocin | 100% | [1] |
| β-arrestin Recruitment | Not promoted | Promoted | [1] |
| Receptor Internalization | β-arrestin-independent | β-arrestin-dependent | [1] |
| Receptor Recycling | Not induced | Induced | [1] |
Signaling Pathways and Internalization Mechanisms
The differential effects of oxytocin and carbetocin on OXTR signaling and subsequent internalization are rooted in their distinct interactions with the receptor and downstream signaling molecules, particularly β-arrestins.
Oxytocin-Induced Signaling and Internalization
Oxytocin, the endogenous ligand for the OXTR, activates a canonical G protein-coupled receptor (GPCR) signaling cascade. Upon binding, it stimulates Gq protein, leading to downstream cellular responses. This activation also triggers the recruitment of β-arrestin proteins to the receptor. β-arrestin binding facilitates the internalization of the OXTR through clathrin-coated pits, a process that desensitizes the receptor to further stimulation and initiates pathways for receptor recycling back to the cell surface.[1][2]
Carbetocin-Induced Signaling and Internalization
In contrast, carbetocin acts as a biased agonist. While it also activates the Gq protein pathway, it does so with lower potency and efficacy compared to oxytocin.[1] Crucially, carbetocin does not promote the recruitment of β-arrestin to the OXTR.[1] Consequently, the internalization of the OXTR induced by carbetocin occurs through a β-arrestin-independent mechanism. This alternative pathway does not lead to subsequent receptor recycling to the plasma membrane.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments used to elucidate the differential effects of carbetocin and oxytocin on OXTR.
Bioluminescence Resonance Energy Transfer (BRET) Assay for Gq Protein Coupling
This assay is used to measure the interaction between the OXTR and Gq proteins upon ligand stimulation.
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are seeded in 6-well plates and co-transfected with plasmids encoding for OXTR tagged with Renilla luciferase (OTR-Rluc) and Gαq tagged with a green fluorescent protein variant (e.g., GFP2 or Venus). Transfection is typically performed using a lipid-based transfection reagent according to the manufacturer's instructions.
-
-
BRET Measurement:
-
48 hours post-transfection, cells are washed with phosphate-buffered saline (PBS), detached, and resuspended in a BRET buffer (e.g., PBS containing 0.5 mM MgCl2 and 0.1% glucose).
-
Cells are distributed into a 96-well white microplate.
-
The BRET substrate (e.g., coelenterazine (B1669285) h) is added to each well to a final concentration of 5 µM.
-
Immediately after substrate addition, baseline luminescence is measured using a BRET-compatible plate reader that can sequentially measure the emission at two wavelengths (e.g., ~485 nm for Rluc and ~530 nm for GFP2/Venus).
-
Cells are then stimulated with varying concentrations of carbetocin or oxytocin.
-
BRET readings are taken kinetically over a period of time (e.g., 20-30 minutes).
-
-
Data Analysis:
-
The BRET ratio is calculated by dividing the light intensity emitted by the acceptor (GFP2/Venus) by the light intensity emitted by the donor (Rluc).
-
Dose-response curves are generated by plotting the change in BRET ratio against the logarithm of the agonist concentration.
-
EC50 values are determined using a non-linear regression analysis.
-
Confocal Microscopy for Receptor Internalization and β-arrestin Recruitment
This method visualizes the subcellular localization of the OXTR and β-arrestin following agonist treatment.
-
Cell Culture and Transfection:
-
HEK293 cells are seeded onto glass coverslips in 12-well plates.
-
Cells are co-transfected with plasmids encoding for OXTR tagged with a red fluorescent protein (e.g., hOXTR-RFP) and β-arrestin tagged with a green fluorescent protein (e.g., β-arrestin1-Venus or β-arrestin2-Venus).
-
-
Agonist Stimulation and Cell Fixation:
-
24-48 hours post-transfection, cells are serum-starved for a few hours.
-
Cells are then treated with either a vehicle control (e.g., PBS), oxytocin (e.g., 100 nM), or carbetocin (e.g., 1 µM) for a specified time (e.g., 2, 15, or 30 minutes) at 37°C.[1]
-
Following stimulation, the medium is removed, and cells are washed with ice-cold PBS.
-
Cells are fixed with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
After fixation, cells are washed again with PBS.
-
-
Imaging and Analysis:
-
Coverslips are mounted onto microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
Images are acquired using a confocal laser scanning microscope. Separate channels are used to capture the fluorescence from the fluorescently tagged proteins (e.g., RFP for OXTR, Venus for β-arrestin) and the nuclear stain.
-
The subcellular localization of the OXTR and β-arrestin is analyzed. In unstimulated cells, OXTR is expected at the plasma membrane. Upon oxytocin stimulation, co-localization of OXTR and β-arrestin in intracellular vesicles is indicative of β-arrestin-dependent internalization. For carbetocin, internalization of OXTR without co-localization with β-arrestin demonstrates a β-arrestin-independent pathway.
-
References
Safety Operating Guide
Personal protective equipment for handling Carbetocin acetate
This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling Carbetocin acetate (B1210297). It offers procedural, step-by-step guidance on personal protective equipment, operational plans, and disposal.
Hazard Summary: Carbetocin acetate is a synthetic analogue of oxytocin.[1] While some safety data sheets (SDS) indicate it is not classified according to the Globally Harmonized System (GHS), others classify it as harmful if swallowed or in contact with skin, capable of causing an allergic skin reaction, and suspected of damaging an unborn child.[1] It is also considered very toxic to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is mandatory to ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Equipment | Specification |
| Eyes/Face | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] |
| Skin | Protective Gloves | Chemically impermeable.[3] The specific glove material should be resistant to the product. |
| Protective Clothing | Impervious and fire/flame resistant clothing is recommended.[3] Contaminated work clothing should not be allowed out of the workplace.[3] | |
| Respiratory | Respirator | If exposure limits are exceeded or irritation is experienced, a full-face respirator with a particle filter type P3 is recommended.[1][3] |
Handling and Storage Protocols
Handling:
-
Engineering Controls: Work in a well-ventilated area, such as a fume hood, to ensure adequate ventilation.[1][3]
-
Procedural Guidelines:
Storage:
-
Store in a locked-up place.[3]
-
No special requirements for storerooms and receptacles have been specified.
Emergency and Disposal Procedures
Emergency First Aid:
-
If on Skin: Wash with plenty of water.[1][3] If skin irritation or rash occurs, get medical help.[3] Remove contaminated clothing.[1][2]
-
If in Eyes: Rinse opened eye for several minutes under running water. Remove any contact lenses and flush with large amounts of water. Seek immediate medical attention.[2]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult, cardiopulmonary resuscitation (CPR) may be administered, avoiding mouth-to-mouth resuscitation.[2]
-
If Swallowed: Rinse mouth with water.[2] Do NOT induce vomiting.[2] Call a POISON CENTER or doctor if you feel unwell.[2]
Spill Management:
-
Use full personal protective equipment.[2]
-
Evacuate personnel to safe areas.[3]
-
Avoid breathing vapors, mist, dust, or gas.[2]
-
Prevent further leakage or spillage if safe to do so.
-
Sweep up the spilled substance and place it in a suitable container for disposal.[1]
-
Flush the spill area with plenty of water.[1]
-
Avoid release to the environment.[2]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3]
Workflow Diagrams
The following diagrams illustrate the standard operating procedure for handling this compound and the appropriate response to emergency situations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
